DSPE-PEG-COOH, MW 2000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H94N2NaO14P |
|---|---|
Poids moléculaire |
1001.2 g/mol |
Nom IUPAC |
sodium 2-[2-[2-(3-carboxypropanoylamino)ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C50H95N2O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(56)63-43-45(66-49(57)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-65-67(59,60)64-40-38-52-50(58)62-42-41-61-39-37-51-46(53)35-36-47(54)55;/h45H,3-44H2,1-2H3,(H,51,53)(H,52,58)(H,54,55)(H,59,60);/q;+1/p-1/t45-;/m0./s1 |
Clé InChI |
SQUYRMAYOHXTJY-XZMLEQSQSA-M |
Origine du produit |
United States |
Foundational & Exploratory
DSPE-PEG-COOH MW 2000: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
DSPE-PEG-COOH with a molecular weight of 2000 Da is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery and nanomedicine. Its unique amphiphilic nature, biocompatibility, and terminal carboxylic acid group make it a versatile component for creating advanced drug delivery systems such as liposomes and nanoparticles. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use in a research setting.
Core Properties and Characteristics
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is comprised of a hydrophobic DSPE lipid anchor and a hydrophilic PEG spacer, terminating in a reactive carboxyl group. The DSPE portion readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the PEG chain provides a "stealth" characteristic, shielding the nanoparticles from the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[1] This extended circulation increases the probability of the nanoparticle reaching its target site.[2]
The terminal carboxylic acid (-COOH) group is a key functional feature, allowing for the covalent conjugation of targeting ligands such as antibodies, peptides, and small molecules.[3] This functionalization enables the development of targeted drug delivery systems that can selectively accumulate at diseased sites, enhancing therapeutic efficacy while minimizing off-target effects.
Quantitative Data Summary
| Property | Value | Source(s) |
| Average Molecular Weight (MW) | ~2780.38 Da (due to PEG polydispersity) | [3] |
| Purity | >95% | [] |
| Polydispersity Index (PDI) of PEG | 1.02 - 1.05 | [3] |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, DMSO. Enhanced solubility in alcohols. | [3] |
| Physical Form | White to off-white powder | [3] |
| Storage Temperature | -20°C | [] |
Experimental Protocols
Liposome (B1194612) Preparation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DSPE-PEG-COOH.[5][6]
Materials:
-
DSPE-PEG-COOH MW 2000
-
Primary phospholipids (B1166683) (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DSPE-PEG-COOH, primary phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio might be Phospholipid:Cholesterol:DSPE-PEG-COOH of 55:40:5.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer (pre-heated to above the phase transition temperature of the lipids) to the flask and agitating. This can be done by gentle rotation or vortexing, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome population.[2]
Ligand Conjugation via EDC/NHS Chemistry
The terminal carboxylic acid of DSPE-PEG-COOH can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amine groups on targeting ligands.[7][8]
Materials:
-
DSPE-PEG-COOH-containing liposomes
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-containing ligand (e.g., antibody, peptide)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Size exclusion chromatography column for purification
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-COOH as described in the previous protocol.
-
Activation of Carboxyl Groups:
-
Resuspend the liposomes in the activation buffer.
-
Add a molar excess of EDC and NHS (or sulfo-NHS) to the liposome suspension. A 10-fold molar excess of EDC and 25-fold molar excess of sulfo-NHS relative to the available COOH groups has been reported.[7]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Ligand:
-
Adjust the pH of the activated liposome solution to 7.2-7.5 with the coupling buffer.
-
Immediately add the amine-containing ligand to the activated liposomes.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench the reaction by adding a quenching solution to deactivate any unreacted NHS esters.
-
Purification: Remove unconjugated ligands and byproducts by size exclusion chromatography or dialysis.
Characterization of DSPE-PEG-COOH Containing Nanoparticles
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is the standard technique to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.[9][10]
-
Protocol: Dilute the liposome suspension in the appropriate buffer to avoid multiple scattering effects. Transfer to a cuvette and perform the measurement according to the instrument's instructions. The Z-average diameter and PDI provide information on the average size and size distribution, while the zeta potential indicates the surface charge and stability of the formulation.[2]
2. Encapsulation Efficiency:
-
Method: This determines the percentage of the drug that is successfully encapsulated within the liposomes.[11]
-
Protocol:
-
Separate the unencapsulated (free) drug from the liposomes using techniques like size exclusion chromatography, dialysis, or centrifugation.[2][]
-
Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.
-
Quantify the drug concentration in both the free drug fraction and the encapsulated drug fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of targeted liposomes using DSPE-PEG-COOH.
This guide provides a foundational understanding and practical protocols for utilizing DSPE-PEG-COOH MW 2000 in the development of advanced drug delivery systems. Researchers can adapt these methodologies to suit their specific applications and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encapsula.com [encapsula.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. wyatt.com [wyatt.com]
- 11. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to DSPE-PEG-COOH MW 2000: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000), a key component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's structure, physicochemical properties, and its applications in nanotechnology and medicine, complete with experimental protocols and visual diagrams.
Core Concepts and Chemical Structure
DSPE-PEG-COOH MW 2000 is a heterobifunctional lipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group. This amphiphilic nature allows it to self-assemble in aqueous environments, forming structures like micelles and liposomes.[1][2][3] The PEG chain provides a "stealth" characteristic, shielding nanoparticles from the immune system and prolonging their circulation time in the bloodstream.[1][3][4] The terminal carboxyl group offers a reactive site for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.[2][5][6]
Below is a diagram illustrating the chemical structure of DSPE-PEG-COOH MW 2000.
Physicochemical Properties
The properties of DSPE-PEG-COOH MW 2000 make it a versatile tool in drug delivery research. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | Average ~2800 g/mol (DSPE ~748 g/mol + PEG ~2000 g/mol ) | [6][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | >10 mg/mL in hot water, chloroform (B151607), DMF, DMSO | [1][2] |
| Purity | ≥95% | [8][9] |
| Storage Temperature | -20°C in a dry environment | [1][5] |
Experimental Protocols
A common application of DSPE-PEG-COOH MW 2000 is the formation of liposomes for encapsulating therapeutic agents. The following protocol details the thin-film hydration method for preparing drug-loaded liposomes.
Protocol: Thin-Film Hydration for Liposome (B1194612) Formulation
Materials:
-
DSPE-PEG-COOH MW 2000
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-COOH, the primary phospholipid, cholesterol, and the hydrophobic drug in the organic solvent within a round-bottom flask. The molar ratio of these components should be optimized for the specific application.[10][11]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[10][12]
-
Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60°C for DSPE).[10][12]
-
Vesicle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of multilamellar vesicles (MLVs). The solution will appear as a milky suspension.[12]
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4][11]
-
Sterilization: Filter the final liposome solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[12]
-
Storage: Store the formulated liposomes at 4°C.
The following diagram illustrates the workflow for this thin-film hydration method.
Applications in Targeted Drug Delivery
The carboxyl group on the PEG chain of DSPE-PEG-COOH is crucial for active targeting in drug delivery. This functional group can be conjugated to targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of diseased cells, like cancer cells.[3][13] This enhances the delivery of the therapeutic payload to the target site, improving efficacy and reducing off-target side effects.
The general signaling pathway for receptor-mediated endocytosis of a targeted liposome is depicted below.
This guide provides a foundational understanding of DSPE-PEG-COOH MW 2000 for its effective application in research and development. For specific experimental conditions and troubleshooting, it is recommended to consult the cited literature and product-specific datasheets.
References
- 1. nanocs.net [nanocs.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 8. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG-COOH MW 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). Understanding the CMC is crucial for the successful formulation of lipid-based nanoparticles for drug delivery, as it dictates the stability and behavior of these systems in vitro and in vivo.
Introduction to DSPE-PEG-COOH and its Critical Micelle Concentration
DSPE-PEG-COOH is an amphiphilic polymer-lipid conjugate widely used in the development of nanocarriers such as liposomes and micelles.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group (-COOH).[2][3] This amphiphilic nature allows it to self-assemble in aqueous solutions into micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic corona.[3]
The Critical Micelle Concentration (CMC) is the minimum concentration of an amphiphilic substance at which micelle formation begins.[4] Below the CMC, DSPE-PEG-COOH molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers rapidly associate to form stable micelles.[4] This process leads to abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[5][6]
For drug delivery applications, a low CMC is highly desirable. It ensures that the micelles remain stable and do not prematurely dissociate upon dilution in the bloodstream, thereby protecting the encapsulated therapeutic agent until it reaches the target site.[7] The terminal -COOH group on the PEG chain provides a reactive site for conjugating targeting ligands, such as antibodies or peptides, to enhance site-specific drug delivery.[2][8]
Quantitative Data: CMC of DSPE-PEG 2000 and Influencing Factors
The CMC of DSPE-PEG conjugates is influenced by several factors, including the length of the PEG chain, the nature of the terminal group, temperature, and the ionic strength of the medium.[9][10][11] The data below summarizes reported CMC values for DSPE-PEG 2000 and highlights key factors that can alter this value.
| Compound | Reported CMC Value | Molar Concentration (M) | Conditions / Solvent | Source(s) |
| DSPE-PEG(2000) | ~1 µM | 1 x 10⁻⁶ M | Not specified | [7] |
| DSPE-PEG(2000) | 1.8 x 10⁻⁵ mol/L | 1.8 x 10⁻⁵ M | Aqueous dispersion, 25°C | [12] |
| DSPE-PEG(2000) | ~10x higher in pure water than in buffer | Varies | Pure water vs. HEPES buffered saline | [9] |
| DSPE-PEG(2000) | 0.5 - 1 mM | 5 x 10⁻⁴ - 1 x 10⁻³ M | Not specified | [13] |
Factors Influencing the Critical Micelle Concentration:
| Factor | Effect on CMC | Rationale | Source(s) |
| Ionic Strength | Decreases | Addition of electrolytes (salts) screens the repulsion between charged headgroups, promoting micelle formation at a lower concentration. | [9][11] |
| PEG Chain Length | Increases | A longer, more hydrophilic PEG chain increases the overall water solubility of the molecule, requiring a higher concentration to drive hydrophobic self-assembly. | [10][13] |
| Terminal Group | Varies | A charged terminal group like -COOH can increase CMC at low pH due to increased repulsion between headgroups. | [11] |
| Temperature | Varies | For many non-ionic surfactants, CMC decreases as temperature increases due to dehydration of the hydrophilic group. However, at very high temperatures, the structured water around headgroups can be destabilized, leading to an increase in CMC. | [10][11] |
| Hydrophobic Group | Decreases | Longer or bulkier hydrophobic lipid tails (like DSPE's two 18-carbon chains) decrease aqueous solubility and strongly favor micellization, resulting in a very low CMC. | [7][10] |
Experimental Protocols for CMC Determination
Several methods are employed to determine the CMC of surfactants like DSPE-PEG-COOH. The most common techniques involve monitoring a physical property of the solution that changes abruptly at the CMC.
Fluorescence Spectroscopy using Pyrene (B120774) Probe
This is a highly sensitive method that utilizes the fluorescent probe pyrene.[6][12] Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution (polar), the ratio of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core, causing a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the logarithm of the DSPE-PEG-COOH concentration.[5][14]
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol (B145695) or acetone) at a concentration of approximately 0.2 mM.[14]
-
Prepare a concentrated stock solution of DSPE-PEG-COOH in the desired aqueous buffer (e.g., PBS).
-
-
Sample Preparation:
-
Prepare a series of vials or a 96-well plate with varying concentrations of DSPE-PEG-COOH through serial dilution of the stock solution.
-
Add a small, constant volume of the pyrene stock solution to each vial/well to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM to 0.5 µM).[14][15] Ensure the final concentration of the organic solvent is minimal.
-
Allow the samples to equilibrate overnight at a controlled temperature, protected from light.[12]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the intensity ratio (I1/I3 or I3/I1) for each DSPE-PEG-COOH concentration.
-
Plot the intensity ratio as a function of the logarithm of the DSPE-PEG-COOH concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by finding the intersection of the two linear portions of the graph.[5]
-
Surface Tension Measurement
This classic method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.[4][6] As the concentration of DSPE-PEG-COOH increases, the surface tension decreases until the interface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers remains relatively constant. Consequently, the surface tension plateaus.[4]
Detailed Protocol:
-
Solution Preparation:
-
Prepare a series of DSPE-PEG-COOH solutions in the desired aqueous buffer at various concentrations, spanning the expected CMC.
-
-
Tensiometer Measurement:
-
Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution.[16]
-
Ensure the instrument is properly calibrated and that measurements are taken at a constant temperature.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) against the logarithm of the DSPE-PEG-COOH concentration (log C).[6]
-
The resulting plot will show two distinct regions: a steeply declining portion at concentrations below the CMC and a plateau region at concentrations above the CMC.
-
The CMC is identified as the concentration at the intersection point of the two lines fitted to these regions.[4][17]
-
Visualizations: Diagrams and Workflows
Micelle Formation Process
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can DSPE - PEG2000 - COOH form micelles? - Blog [shochem.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSPE-PEG-COOH, MW 3,400 | BroadPharm [broadpharm.com]
- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biocompatibility and Toxicity of DSPE-PEG-COOH MW 2000
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery and nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the formation of stable, long-circulating nanoparticles and liposomes. The terminal carboxyl group offers a convenient handle for the conjugation of targeting ligands, imaging agents, and therapeutic molecules. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of DSPE-PEG-COOH MW 2000, drawing from available scientific literature. It is intended to be a valuable resource for researchers and developers working with this functionalized lipid.
Biocompatibility Profile
DSPE-PEG-COOH MW 2000 is generally considered to possess a favorable biocompatibility profile, a key attribute for its extensive use in parenteral drug delivery systems. The PEG component plays a crucial role in conferring "stealth" properties to nanoparticles, thereby reducing their recognition and clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
In Vitro Cytotoxicity
The cytotoxicity of DSPE-PEG-COOH 2000 is largely dependent on its concentration and the cell type being investigated. While generally considered to have low toxicity, high concentrations may lead to cell membrane disruption and subsequent cytotoxicity. It is crucial to evaluate the cytotoxicity of the "empty" or "blank" nanoparticle formulation to distinguish the effects of the carrier from the encapsulated therapeutic agent.
Table 1: In Vitro Cytotoxicity Data
| Formulation | Cell Line | Assay | IC50 (µg/mL) | Reference |
| DSPE-PEG (5000) amine SWCNTs | SKOV3 (human ovarian cancer) | Trypan Blue | 50 | [1] |
| DSPE-PEG (5000) amine SWCNTs | HEPG2 (human liver cancer) | Trypan Blue | 300 | [1] |
| DSPE-PEG (5000) amine SWCNTs | A549 (human lung cancer) | Trypan Blue | 370 | [1] |
Hematocompatibility
The compatibility of intravenously administered nanoparticles with blood components is a critical safety parameter. Hemolysis, the rupture of red blood cells, is a primary indicator of hematotoxicity. Formulations containing DSPE-PEG 2000 have been shown to have low hemolytic activity at relevant concentrations.
Table 2: Hematocompatibility Data
| Formulation | Concentration | Hemolysis (%) | Reference |
| Liposomes with 8 mol% DSPE-PEG2000 | < 0.16 mg/mL | Minimal | [2] |
| DSPE-PEG-RGD@ICG micelles | Concentration dependent | ~5% in a specific range | [3] |
Note: The data suggests that DSPE-PEG 2000-containing formulations are generally hemocompatible at therapeutic concentrations. However, the hemolytic potential can be influenced by the overall formulation characteristics.
Toxicity Profile
The in vivo toxicity of DSPE-PEG-COOH 2000 is a multifaceted consideration, encompassing acute and chronic effects, as well as immunogenicity.
In Vivo Acute Toxicity
Acute toxicity studies are essential to determine the short-term adverse effects and the lethal dose (LD50) of a substance. While specific LD50 data for DSPE-PEG-COOH 2000 is limited, studies on related materials provide some insight into its safety profile.
Table 3: In Vivo Acute Toxicity Data
| Substance | Animal Model | Route of Administration | LD50 | Reference |
| Erythrocyte membrane-coated Boron Nitride Nanoparticles (containing DSPE-PEG2000-COOH) | Mice | Intravenous | 258.94 mg/kg | [4] |
| PEG 200 | Mice | Intraperitoneal | 7.5 mL/kg | [5][6] |
Note: The LD50 value for the boron nitride nanoparticles is for a complex formulation and cannot be directly attributed to DSPE-PEG-COOH 2000. PEG 200 is a different chemical entity, and its toxicity data is provided for contextual purposes only.
Immunogenicity and Complement Activation
A key consideration for PEGylated nanomaterials is their potential to elicit an immune response, including the production of anti-PEG antibodies. This can lead to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration and, in some cases, hypersensitivity reactions. PEGylated materials have also been shown to activate the complement system, a part of the innate immune system.
The interaction of PEGylated nanoparticles with macrophages is complex and can occur through various mechanisms, not always dependent on opsonization by antibodies or complement proteins. The following diagram illustrates a potential pathway for the interaction and subsequent cellular response.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and toxicity.
In Vitro Hemolysis Assay (Adapted from available literature)
This protocol provides a general framework for assessing the hemolytic potential of DSPE-PEG-COOH 2000 formulations.
In Vivo Acute Toxicity Study (Representative Protocol)
This protocol outlines a general procedure for an acute intravenous toxicity study in a rodent model.
Regulatory Considerations
The use of DSPE-PEG-COOH 2000 in pharmaceutical products is subject to regulatory oversight. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance documents for liposomal and other nanomedicine products. These guidances emphasize the need for thorough characterization of the physicochemical properties, stability, and biocompatibility of the formulation. For novel excipients, which may include DSPE-PEG-COOH 2000 in some contexts, extensive safety data is required.
Conclusion
DSPE-PEG-COOH MW 2000 is a valuable component in the formulation of advanced drug delivery systems, offering favorable biocompatibility and the ability to modulate the pharmacokinetic profile of encapsulated agents. While generally considered safe, it is imperative for researchers and developers to conduct comprehensive biocompatibility and toxicity assessments of their specific formulations. This includes in vitro cytotoxicity and hematocompatibility studies, as well as in vivo toxicity evaluations. A thorough understanding of the potential for immunogenicity is also critical for the clinical translation of DSPE-PEG-COOH 2000-based nanomedicines. This technical guide serves as a foundational resource to aid in the design and execution of these essential safety evaluations.
References
- 1. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and Subacute Toxicity Evaluation of Erythrocyte Membrane-Coated Boron Nitride Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DSPE-PEG-COOH MW 2000 synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-COOH MW 2000
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). This functionalized lipid is a critical component in the development of long-circulating liposomal drug delivery systems and targeted nanomedicines.
Synthesis of DSPE-PEG-COOH MW 2000
Two primary synthetic routes are commonly employed for the synthesis of DSPE-PEG-COOH MW 2000. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Method 1: Carboxylation of DSPE-PEG-NH2
This is a straightforward approach that involves the reaction of a commercially available amino-terminated DSPE-PEG with a dicarboxylic anhydride (B1165640), such as succinic anhydride, to introduce a terminal carboxylic acid group.
Experimental Protocol:
-
Dissolution: Dissolve DSPE-PEG-NH2 MW 2000 in a suitable anhydrous organic solvent (e.g., chloroform (B151607) or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add a molar excess (typically 1.5-3 equivalents) of succinic anhydride and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-4 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by a ninhydrin (B49086) test to confirm the consumption of the primary amine.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a minimal amount of solvent and the product is precipitated by adding a cold non-solvent, such as diethyl ether. The precipitate is collected by filtration or centrifugation.
-
Purification: The crude product is then purified using one of the methods described in the purification section below.
Method 2: Coupling of DSPE with a Heterobifunctional PEG-COOH
This method involves the coupling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with a pre-functionalized polyethylene (B3416737) glycol that has a carboxylic acid at one terminus and a reactive group (e.g., N-hydroxysuccinimide ester, NHS ester) at the other.
Experimental Protocol:
-
Activation of PEG-COOH (if necessary): If starting with a COOH-PEG-COOH, one of the carboxylic acid groups needs to be activated. This can be achieved by reacting the di-acid PEG with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester at one end, while the other end remains a carboxylic acid. This step requires careful control of stoichiometry to favor mono-activation. Alternatively, a heterobifunctional PEG with a protected carboxyl group and a reactive group can be used.
-
Coupling Reaction: Dissolve DSPE and the activated PEG derivative (e.g., NHS-PEG-COOH) in an anhydrous solvent such as chloroform or a mixture of chloroform and dimethylformamide (DMF) in the presence of a base like triethylamine.[1] The reaction is typically stirred at room temperature for 24-48 hours.[1]
-
Monitoring the Reaction: The progress of the coupling reaction can be monitored by TLC, looking for the disappearance of the starting DSPE spot.
-
Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The resulting product is then subjected to purification to remove unreacted starting materials and byproducts.
Purification Methods for DSPE-PEG-COOH MW 2000
Purification is a critical step to ensure the high purity of the final product, which is essential for its performance in drug delivery applications. A combination of the following techniques is often employed.
Dialysis
Dialysis is an effective method for removing small molecule impurities, such as unreacted coupling agents, salts, and solvents.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically in the range of 1000-3000 Da, to retain the DSPE-PEG-COOH MW 2000 while allowing smaller impurities to diffuse out.
-
Sample Preparation: Dissolve the crude DSPE-PEG-COOH in a suitable solvent, often an aqueous buffer, and place it inside the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis buffer (e.g., deionized water or a specific buffer solution). The dialysis is typically carried out at 4°C with gentle stirring.
-
Buffer Changes: The dialysis buffer should be changed several times over a period of 24-48 hours to ensure complete removal of impurities.[2][3]
-
Product Recovery: After dialysis, the purified product is recovered from the dialysis bag and can be lyophilized to obtain a dry powder.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of DSPE-PEG-COOH.
Experimental Protocol:
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol. A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA) (typically 0.1%), is often added to both the aqueous and organic phases to improve peak shape.[2]
-
Gradient: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the more hydrophobic DSPE-PEG-COOH.
-
Detection: The eluting product can be monitored using an evaporative light scattering detector (ELSD) or a UV detector if a chromophore is present.[4]
-
Fraction Collection and Recovery: Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product.
Column Chromatography
Silica gel column chromatography can also be used for the purification of DSPE-PEG-COOH.
Experimental Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of solvents is used to elute the product. A common mobile phase system is a mixture of chloroform, methanol, and water, sometimes with the addition of a small amount of acetic acid to ensure the carboxylic acid remains protonated.[3]
-
Elution: The polarity of the mobile phase is carefully adjusted to achieve good separation of the desired product from impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Product Recovery: The solvent from the pooled pure fractions is evaporated to obtain the purified DSPE-PEG-COOH.
Characterization Methods
The identity, purity, and integrity of the synthesized DSPE-PEG-COOH MW 2000 should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ³¹P NMR are powerful tools for structural confirmation.[5][6]
-
¹H NMR: Provides information about the proton environment in the molecule. Characteristic peaks for the DSPE lipid tails (long alkyl chains), the PEG backbone (a prominent peak around 3.6 ppm), and the terminal functional groups can be identified.[5][6]
-
³¹P NMR: Confirms the presence of the phosphate (B84403) group in the DSPE headgroup.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for determining the average molecular weight of polydisperse polymers like PEG.[8][9]
-
Electrospray Ionization (ESI) MS: Can also be used to determine the molecular weight distribution of the PEGylated lipid.[10]
Quantitative Data Summary
| Parameter | Method | Typical Value/Range | Reference |
| Synthesis Yield | Not explicitly stated for DSPE-PEG-COOH, but related DSPE-PEG derivatives | 46.4% for DSPE-PEG(2000)-Mal | [11] |
| Purity | HPLC | >95% | [12] |
| Molecular Weight (MW) | MALDI-TOF MS | Average MW around 2800 Da | [8][13] |
| ¹H NMR Chemical Shifts (in CDCl₃) | ¹H NMR | ~0.88 ppm (t, CH₃ of stearoyl), ~1.25 ppm (s, CH₂ of stearoyl), ~3.64 ppm (s, CH₂ of PEG) | [6] |
| Dialysis MWCO | Dialysis | 1000-3000 Da | [2][3] |
| HPLC Column | RP-HPLC | C18 | [2][4] |
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of DSPE-PEG-COOH.
Caption: Logical flow of purification methods for DSPE-PEG-COOH.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 11. researchgate.net [researchgate.net]
- 12. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 13. avantiresearch.com [avantiresearch.com]
A Technical Guide to the Self-Assembly of DSPE-PEG-COOH (MW 2000) into Micelles and Liposomes for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) into micellar and liposomal nanostructures. These platforms are of significant interest in the field of drug delivery due to their biocompatibility, prolonged circulation times, and the ability to encapsulate a wide range of therapeutic agents. The terminal carboxylic acid group further offers a versatile handle for the conjugation of targeting ligands, enabling the development of next-generation targeted drug delivery systems.
Physicochemical Properties and Self-Assembly Mechanism
DSPE-PEG-COOH is an amphiphilic polymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxyl group.[1] This dual nature drives its self-assembly in aqueous environments. The hydrophobic DSPE moieties spontaneously aggregate to minimize their exposure to water, forming the core of the nanostructure, while the hydrophilic PEG chains orient towards the aqueous phase, creating a protective corona.[2] This PEGylated surface, often referred to as a "stealth" coating, sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system and extending the nanoparticle's circulation half-life.[3]
The morphology of the resulting nanostructure—micelle or liposome—is primarily dictated by the concentration of the polymer and the presence of other lipids. Above its critical micelle concentration (CMC), DSPE-PEG-COOH monomers will self-assemble into spherical micelles.[4] Liposomes, which are vesicular structures enclosing an aqueous core, are typically formed when DSPE-PEG-COOH is co-formulated with other lipids, such as phospholipids (B1166683) and cholesterol.[5]
Quantitative Data on DSPE-PEG-COOH MW 2000 Formulations
The physicochemical properties of DSPE-PEG-COOH-based micelles and liposomes are critical determinants of their in vivo performance. The following tables summarize key quantitative parameters from various studies.
Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000 Micelles
| Drug Loaded | Formulation Method | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Ridaforolimus | Solvent Evaporation | 33 ± 15 | - | - | 7.19 ± 0.14 | 77.52 ± 1.66 | [6][7] |
| Paclitaxel | Dialysis | 110 - 135 | < 0.2 | - | ~5 | ~88 | [8] |
| None | Hydration | ~52.0 | 0.952 | ~ -38.0 | - | - | [9] |
| None (mixed with Soluplus 1:1) | Hydration | 116.6 | 0.112 | -13.7 | - | - | [9] |
| None | - | ~10 | - | -2.7 ± 1.1 | - | - | [10] |
Table 2: Physicochemical Properties of Liposomes Containing DSPE-PEG-COOH MW 2000
| Other Lipids | Drug Loaded | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference |
| DSPC, Cholesterol | Docetaxel | ~131.0 - 155.4 | 0.049 - 0.092 | -8.8 to -14.9 | - | [11] |
| HSPC | Vincristine (B1662923) Sulfate (B86663) | ~110.5 | < 0.2 | ~ -4 | ~99 | [12] |
| EPC, Cholesterol, SA | - | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | - | [13] |
| EPC, Cholesterol, DCP | - | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | - | [13] |
| Anionic lipids | None | - | - | -5 to -43 | - | [14] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful formulation and characterization of DSPE-PEG-COOH nanostructures.
Formulation of DSPE-PEG-COOH Micelles (Solvent Evaporation Method)
This method is suitable for encapsulating hydrophobic drugs.[10]
-
Dissolution: Dissolve DSPE-PEG-COOH MW 2000 and the hydrophobic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner wall.
-
Hydration: Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation at a temperature above the lipid's phase transition temperature.
-
Sonication/Extrusion (Optional): To achieve a uniform size distribution, the micellar solution can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Formulation of DSPE-PEG-COOH Liposomes (Thin-Film Hydration Method)
This is a common method for preparing liposomes.[5][15][16]
-
Lipid Dissolution: Dissolve DSPE-PEG-COOH MW 2000 and other lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent mixture (e.g., chloroform:methanol) in a round-bottom flask.[17]
-
Film Formation: Create a thin lipid film by removing the organic solvent using a rotary evaporator.
-
Drying: Dry the film under a high vacuum for several hours to remove residual solvent.[17]
-
Hydration: Hydrate the lipid film with an aqueous buffer. For encapsulating hydrophilic drugs, the drug can be dissolved in this buffer. The hydration is performed above the lipid's transition temperature with gentle agitation.[3]
-
Size Reduction: The resulting multilamellar vesicles (MLVs) are downsized to small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Purification: Separate the liposomes from the unencapsulated drug using techniques like dialysis or size exclusion chromatography.
Characterization Protocols
-
Sample Preparation: Dilute the nanoparticle suspension with the appropriate buffer to an optimal concentration for DLS analysis to avoid multiple scattering effects.[3][18]
-
Instrument Setup: Use a DLS instrument, such as a Malvern Zetasizer, and allow the sample to equilibrate to the desired temperature (e.g., 25°C).[9][19]
-
Measurement: Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[2]
-
Sample Preparation: Dilute the nanoparticle suspension in the appropriate buffer.[13]
-
Measurement: Use a laser Doppler velocimetry-based instrument (often integrated with a DLS system) to measure the electrophoretic mobility of the nanoparticles, which is then converted to zeta potential.[14] The magnitude of the zeta potential indicates the colloidal stability of the formulation.
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles using methods like ultrafiltration or size exclusion chromatography.[2]
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or collected fractions using a validated HPLC method.[20]
-
Quantification of Total Drug: Disrupt a known volume of the nanoparticle formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration using HPLC.
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Cellular Uptake Mechanisms
The cellular internalization of DSPE-PEG-COOH-based nanoparticles is a complex process that can occur through various endocytic pathways. The specific mechanism is influenced by nanoparticle size, surface charge, and the cell type.[4] Major pathways include:
-
Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations of the plasma membrane rich in caveolin proteins.
-
Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).[21]
The terminal carboxyl group on the PEG chain can be used to conjugate targeting ligands (e.g., antibodies, peptides) to enhance receptor-mediated endocytosis, thereby increasing the specificity and efficacy of drug delivery.
Conclusion
DSPE-PEG-COOH MW 2000 is a versatile and valuable polymer for the construction of micellar and liposomal drug delivery systems. Its ability to self-assemble into stable, long-circulating nanocarriers, coupled with the potential for surface functionalization, makes it a powerful tool in the development of advanced therapeutics. A thorough understanding and control of the formulation and characterization parameters outlined in this guide are crucial for designing effective and reproducible DSPE-PEG-COOH-based nanomedicines.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 17. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 18. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. nanocomposix.com [nanocomposix.com]
- 20. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles. [sonar.ch]
DSPE-PEG-COOH MW 2000: A Comprehensive Technical Guide for Drug Delivery Professionals
An in-depth exploration of the synthesis, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000], a critical component in advanced drug delivery systems.
DSPE-PEG-COOH with a molecular weight of 2000 Da is a heterobifunctional polymer-lipid conjugate that has become indispensable in the field of pharmaceutical sciences. Its unique amphiphilic structure, combining the hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminally functionalized with a carboxylic acid group, enables the formulation of sophisticated drug delivery vehicles such as liposomes and micelles. This guide provides a detailed overview of its properties, applications, and the methodologies for its use in research and drug development.
Core Properties and Structure
DSPE-PEG-COOH MW 2000 is a white to off-white solid, characterized by its ability to self-assemble in aqueous solutions. The DSPE portion forms the hydrophobic core of micelles or anchors within the lipid bilayer of liposomes, while the PEG chain provides a hydrophilic corona. This "stealth" layer of PEG reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation half-life of the encapsulated therapeutic agent.[1][2] The terminal carboxylic acid group serves as a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting of diseased tissues.[3][4]
Physicochemical Characteristics
A summary of the key physicochemical properties of DSPE-PEG-COOH MW 2000 is presented in the table below.
| Property | Value | References |
| Average Molecular Weight | ~2780.38 g/mol (due to PEG polydispersity) | [3][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in chloroform, methanol, DMF, and hot water (>10 mg/mL). Insoluble in DMSO. | [5][6] |
| Critical Micelle Concentration (CMC) | 1.8 x 10⁻⁵ mol L⁻¹ | [7] |
| Storage Temperature | -20°C | [6] |
Key Applications in Drug Delivery
The primary application of DSPE-PEG-COOH MW 2000 lies in the formulation of nanoparticles for drug delivery. These formulations offer several advantages over conventional drug administration, including improved solubility of hydrophobic drugs, enhanced stability, and targeted delivery.
Quantitative Impact on Drug Formulation and Pharmacokinetics
The inclusion of DSPE-PEG-COOH MW 2000 in drug formulations can significantly alter their physicochemical and pharmacokinetic profiles. The following table summarizes key quantitative data from a study on a micellar formulation of the anti-cancer drug ridaforolimus.
| Parameter | Value | Reference |
| Increase in Aqueous Solubility | Approximately 40-fold (from 200 µg/mL to 8.9 mg/mL) | [8] |
| Drug-Loaded Micelle Diameter | 33 ± 15 nm | [8] |
| Drug Loading Efficiency (DL%) | 7.194% ± 0.143% | [8] |
| Encapsulation Efficiency (EE%) | 77.519% ± 1.658% | [8] |
| Increase in Elimination Half-life (in vivo) | 1.7-fold | [8] |
| Decrease in Clearance (in vivo) | 0.6-fold | [8] |
Experimental Protocols
The following sections detail standardized protocols for the preparation and characterization of DSPE-PEG-COOH MW 2000-containing nanoparticles.
Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
Materials:
-
DSPE-PEG-COOH MW 2000
-
Primary phospholipids (B1166683) (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Active pharmaceutical ingredient (API)
Protocol:
-
Dissolve DSPE-PEG-COOH MW 2000, primary phospholipids, cholesterol, and the lipophilic API in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing a hydrophilic API, if applicable) by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
Nanoparticle Characterization
Dynamic Light Scattering (DLS): DLS is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension. A low PDI value (typically < 0.2) indicates a monodisperse and homogenous population of nanoparticles.
Encapsulation Efficiency (EE%): The EE% is the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
-
Separate the unencapsulated ("free") drug from the nanoparticle formulation using techniques such as size exclusion chromatography or dialysis.
-
Quantify the amount of encapsulated drug by lysing the nanoparticles (e.g., with a suitable solvent or detergent) and measuring the drug concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualizing the Structure and Workflow
To better understand the molecular structure and its application in forming functional nanoparticles, the following diagrams are provided.
Caption: Chemical structure of DSPE-PEG-COOH MW 2000.
Caption: Experimental workflow for nanoparticle formulation.
Caption: Targeted drug delivery mechanism.
References
- 1. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. nanocs.net [nanocs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 7. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-COOH MW 2000 safety and handling guidelines
An In-Depth Technical Guide to the Safety and Handling of DSPE-PEG-COOH MW 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling guidelines for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who utilize this amphiphilic polymer in their work.
DSPE-PEG-COOH MW 2000 is a widely used phospholipid-polyethylene glycol conjugate in the formulation of nanoparticles, particularly liposomes, for drug delivery applications. Its biocompatibility and "stealth" properties, which help to reduce immunogenicity and prolong circulation times, make it a valuable component in advanced therapeutic systems.[1] However, a thorough understanding of its safety profile and proper handling procedures is crucial to ensure personnel safety and the integrity of experimental outcomes.
Physicochemical and Safety Data
The following tables summarize the key physicochemical properties and safety information for DSPE-PEG-COOH MW 2000. It is important to note that while DSPE-PEG-COOH itself is generally considered to have low toxicity, the safety profile of any nanoparticle formulation will be dependent on all of its components.[1]
Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000
| Property | Value | Source(s) |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] | N/A |
| Appearance | White to off-white solid | N/A |
| Molecular Weight | Approximately 2800 g/mol | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage Temperature | -20°C | [2][3] |
| Purity | Typically >95% | N/A |
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Statements | Source(s) |
| GHS Classification | Not classified as hazardous | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. | [4] |
| Physical Hazards | Combustible solid | Keep away from heat and open flames. | [5][6] |
| Health Hazards | May cause eye, skin, and respiratory tract irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | N/A |
| Environmental Hazards | Water hazard class 3 (self-assessment): hazardous for water. | Avoid release to the environment. | [5][6] |
Handling and Storage
Proper handling and storage are paramount to maintaining the stability and integrity of DSPE-PEG-COOH MW 2000.
-
Storage: Store in a tightly sealed container at -20°C in a dry and well-ventilated place.[2][3]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) as outlined in Table 2. Avoid inhalation of dust and contact with skin and eyes.
-
Stability: The material is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents.
Experimental Protocols for Safety Assessment
The safety of nanoparticle formulations containing DSPE-PEG-COOH MW 2000 must be evaluated on a case-by-case basis. The following are detailed methodologies for key in vitro experiments to assess the biocompatibility of such formulations.
Hemolysis Assay
This assay evaluates the potential of the nanoparticle formulation to damage red blood cells.
Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1000 x g for 10 minutes to separate the plasma and buffy coat.
-
Carefully aspirate and discard the supernatant.
-
Wash the RBC pellet three times with a 10-fold volume of sterile, isotonic phosphate-buffered saline (PBS), pH 7.4, by repeated centrifugation and resuspension.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.
-
-
Incubation:
-
Prepare a dilution series of the nanoparticle formulation in PBS.
-
In a 96-well plate, add 100 µL of each nanoparticle dilution to triplicate wells.
-
Include a positive control (1% Triton X-100 in PBS) and a negative control (PBS alone).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 2 hours with gentle agitation.
-
-
Measurement:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula:
-
Complement Activation Assay
This assay assesses the potential of the nanoparticle formulation to activate the complement system, a key component of the innate immune response.
Methodology:
-
Sample Preparation:
-
Prepare a dilution series of the nanoparticle formulation in a suitable buffer (e.g., Veronal buffered saline with 0.1% gelatin).
-
-
Incubation with Serum:
-
Obtain normal human serum from healthy donors.
-
In sterile microcentrifuge tubes, mix the nanoparticle dilutions with the serum at a 1:1 ratio.
-
Include a positive control (e.g., Zymosan A) and a negative control (buffer alone).
-
Incubate the samples at 37°C for 30 minutes.
-
-
Measurement of Complement Activation Products:
-
The activation of the complement system can be quantified by measuring the levels of specific activation products, such as C3a, C4d, or the soluble terminal complement complex (sC5b-9), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the chosen ELISA kit.
-
-
Data Analysis:
-
Construct a standard curve using the provided standards in the ELISA kit.
-
Determine the concentration of the complement activation product in each sample by interpolating from the standard curve.
-
Compare the levels of activation products in the nanoparticle-treated samples to the negative and positive controls.
-
Visualizations
The following diagrams illustrate the experimental workflow for the hemolysis assay and the general interaction of nanoparticles with the immune system.
Caption: Workflow for the in vitro hemolysis assay.
Caption: General interactions of nanoparticles with the immune system.
Conclusion and Disclaimer
DSPE-PEG-COOH MW 2000 is a critical component in the development of advanced drug delivery systems. While it is generally considered to have low immunogenicity and toxicity, it is imperative that researchers and drug development professionals adhere to strict safety and handling protocols. The information provided in this guide is intended to be a comprehensive resource; however, it is not a substitute for a thorough, formulation-specific risk assessment.
Disclaimer: This document is for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the SDS provided by the manufacturer for the most current and complete safety information. The toxicity and safety profile of any nanoparticle formulation is highly dependent on all of its components, including the encapsulated drug, other lipids, and the overall physicochemical properties of the particle. Therefore, comprehensive in vitro and in vivo toxicity studies are essential for any new formulation intended for preclinical or clinical use.
References
- 1. bundesumweltministerium.de [bundesumweltministerium.de]
- 2. ecostandard.org [ecostandard.org]
- 3. lawbc.com [lawbc.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD-Guideline: Determination of particle size of nanomaterials | Umweltbundesamt [umweltbundesamt.de]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-COOH MW 2000 in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) in the formulation of liposomes for research and drug delivery applications. Detailed protocols for liposome (B1194612) preparation, drug loading, and surface functionalization are presented, along with methods for physicochemical characterization.
Introduction to DSPE-PEG-COOH in Liposomal Systems
DSPE-PEG-COOH is a versatile phospholipid-polymer conjugate that plays a crucial role in modern liposomal drug delivery systems. Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxyl group, imparts several advantageous properties to liposomes.
The DSPE anchor ensures stable incorporation into the lipid bilayer of the liposome.[1] The PEG chain creates a hydrated layer on the liposome surface, which provides a "stealth" characteristic. This steric hindrance reduces the opsonization by serum proteins, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and significantly prolonging the circulation half-life of the liposomes in the bloodstream.[2][3][4] This extended circulation time enhances the probability of the liposome accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[5]
Furthermore, the terminal carboxylic acid group serves as a versatile reactive handle for the covalent conjugation of various targeting ligands, including antibodies, peptides, and small molecules.[6][7][8] This allows for active targeting of specific cells or tissues, which can improve therapeutic efficacy and minimize off-target side effects.[5]
Physicochemical Properties and Quantitative Data
The incorporation of DSPE-PEG-COOH and the subsequent conjugation of targeting ligands can influence the physicochemical properties of the resulting liposomes. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of DSPE-PEG-COOH Containing Liposomes
| Formulation | Molar Ratio (e.g., DSPC:Chol:DSPE-PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated Liposomes | DSPC:Chol:DSPE-PEG2000 (55:40:5) | 80-120 | < 0.2 | -20 to -40 | [9] |
| RGD-PEG-Liposomes | EPC:DPPE:DSPE-PEG-COOH (94:4:2) | ~100 | Not Reported | -31.92 (before conjugation) | [10] |
| RGD-PEG-Liposomes | EPC:DPPE:DSPE-PEG-COOH (94:4:2) | ~100 | Not Reported | -13.45 (after RGD conjugation) | [10] |
| Folate-Targeted Liposomes | Not Specified | 117 | Not Reported | -21.87 (non-targeted) | [11] |
| Folate-Targeted Liposomes | Not Specified | Not Specified | Not Reported | -11.82 (folate-targeted) | [11] |
Table 2: In Vivo Performance of DSPE-PEGylated Liposomes
| Stealth Lipid | Core Lipids | Circulation Half-Life (t½) in Mice/Rats | Reference |
| mPEG2k-DSPE | Sphingomyelin/Cholesterol | ~18 hours (in rats) | [1] |
| Non-PEGylated | DSPC/Cholesterol/DMPG | < 1 hour (in rats) | [1] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-COOH Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing DSPE-PEG-COOH using the thin-film hydration method followed by extrusion. This is a widely used and robust method for producing liposomes with a defined size.[12]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy PC (HSPC)
-
Cholesterol (Chol)
-
DSPE-PEG(2000)-COOH
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for drug loading such as 300 mM ammonium (B1175870) sulfate)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-COOH in a desired molar ratio, such as 55:40:5) in chloroform in a round-bottom flask.[5][13]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, this is >55°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film.[13]
-
Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[13]
-
Load the MLV suspension into a gas-tight syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) under pressure. This is typically done for 10-21 passes.
-
Protocol 2: Drug Loading into Liposomes
A. Passive Loading of Hydrophilic Drugs:
This method is suitable for encapsulating water-soluble drugs.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare the thin lipid film.
-
For the hydration step, dissolve the hydrophilic drug in the hydration buffer.
-
Use this drug-containing buffer to hydrate the lipid film.
-
Proceed with the extrusion as described in Protocol 1.
-
Remove the unencapsulated drug using methods such as size exclusion chromatography or dialysis.[13]
B. Active (Remote) Loading of Amphipathic Weak Base Drugs (e.g., Doxorubicin):
This method utilizes a transmembrane pH gradient to actively load drugs into pre-formed liposomes, often achieving higher encapsulation efficiencies.
Procedure:
-
Prepare liposomes as described in Protocol 1, using a buffer with a low internal pH (e.g., ammonium sulfate (B86663), 300 mM).
-
After extrusion, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a buffer with a physiological pH (e.g., PBS, pH 7.4). This creates a pH gradient.
-
Dissolve the drug (e.g., doxorubicin (B1662922) hydrochloride) in the external buffer.
-
Incubate the drug solution with the liposomes at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the drug to be actively transported into the liposomes.
-
Remove any unencapsulated drug as described above.
Protocol 3: Ligand Conjugation to DSPE-PEG-COOH Liposomes
This protocol describes the conjugation of a primary amine-containing ligand (e.g., a peptide) to the carboxyl group on the surface of pre-formed liposomes using carbodiimide (B86325) chemistry.
Materials:
-
Pre-formed DSPE-PEG-COOH liposomes
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing targeting ligand (e.g., peptide, antibody fragment)
-
Activation buffer (e.g., MES buffer, pH 5.5-6.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dialysis or size exclusion chromatography materials for purification
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the pre-formed liposomes in the activation buffer.
-
Add EDC and NHS to the liposome suspension to activate the carboxyl groups on the DSPE-PEG-COOH. The molar ratio of EDC/NHS to DSPE-PEG-COOH is typically in excess.
-
Incubate the mixture for 15-30 minutes at room temperature.[15]
-
-
Conjugation:
-
Dissolve the amine-containing ligand in the reaction buffer.
-
Add the ligand solution to the activated liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
-
Purification:
-
Remove unreacted ligand and coupling reagents by dialysis against PBS or by using size exclusion chromatography.
-
Characterization of Liposomes
A. Particle Size and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the width of the size distribution. Zeta potential measurement indicates the surface charge of the liposomes, which can confirm the conjugation of charged ligands.[13]
-
Protocol: Dilute the liposome suspension in the external buffer. Transfer the sample to a cuvette and perform the measurement using a DLS instrument. The Z-average diameter, PDI, and zeta potential are the key parameters to record.[13]
B. Encapsulation Efficiency (EE) and Drug Loading Content (LC):
-
Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles.[13]
-
Protocol:
-
Separate the unencapsulated drug from the liposomal formulation using methods like dialysis, size exclusion chromatography, or ultrafiltration.
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent.
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Visualizations
Caption: Experimental workflow for the preparation of targeted liposomes.
Caption: Signaling pathway for ligand conjugation to DSPE-PEG-COOH.
References
- 1. benchchem.com [benchchem.com]
- 2. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 10. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation to DSPE-PEG-COOH (MW 2000)
Introduction
The conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH) is a widely utilized strategy in the development of advanced drug delivery systems, such as liposomes and micelles. This modification enhances the pharmacokinetic properties of therapeutic molecules by improving solubility, stability, and circulation time.[1][2][3][4] Furthermore, the attached peptide can act as a targeting ligand, directing the nanocarrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[5] The most common and robust method for covalently linking a peptide to the terminal carboxylic acid of DSPE-PEG-COOH is through the formation of a stable amide bond, facilitated by carbodiimide (B86325) chemistry using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[4][6][7]
These application notes provide a comprehensive protocol for the successful conjugation of a peptide to DSPE-PEG-COOH (MW 2000), including methodologies for purification and characterization of the final conjugate.
Principle of the Reaction: EDC/NHS Coupling Chemistry
The conjugation process is a two-step reaction designed to efficiently form a stable amide bond between the carboxyl group of DSPE-PEG-COOH and a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue).[7][8]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of DSPE-PEG-COOH, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5–6.0).[4][7][9]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[4][7]
-
Amide Bond Formation: The NHS ester then reacts with a primary amine on the peptide, forming a stable covalent amide bond and releasing NHS. This step is most efficient at a physiological to slightly basic pH (7.2–8.0).[9]
Experimental Protocols
Materials and Reagents
-
DSPE-PEG(2000)-COOH (Avanti Polar Lipids, Inc. or equivalent)
-
Peptide with at least one primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl) (Thermo Fisher Scientific or equivalent)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) (Thermo Fisher Scientific or equivalent)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free, do not use Tris)
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Glycine, pH 8.0
-
Dialysis tubing or cassettes (e.g., 3,500 Da MWCO)[10]
-
Solvents for analysis (e.g., Acetonitrile, water with 0.1% TFA for HPLC)
-
Lyophilizer
Step 1: Activation of DSPE-PEG-COOH
-
Equilibrate all reagents (EDC, NHS/Sulfo-NHS) to room temperature before use.
-
Dissolve DSPE-PEG-COOH in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add EDC and Sulfo-NHS to the DSPE-PEG-COOH solution. A molar excess is recommended to drive the reaction. A common starting point is a 5:2:1 molar ratio of Sulfo-NHS:EDC:DSPE-PEG-COOH.[5][9]
-
Vortex gently to mix and incubate at room temperature for 15-30 minutes.
Step 2: Conjugation to Peptide
-
While the activation reaction is proceeding, dissolve the peptide in the Coupling Buffer. The concentration will depend on the specific peptide's solubility.
-
Immediately after the activation step, add the activated DSPE-PEG-COOH solution to the peptide solution. A 1.2:1 to 3:1 molar ratio of DSPE-PEG-COOH to peptide is often used.[10][11]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or agitation.[5]
Step 3: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
Step 4: Purification of the Conjugate
The most common method to purify the DSPE-PEG-Peptide conjugate is by dialysis to remove unreacted peptide, EDC/NHS byproducts, and quenching reagents.[5][10]
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 3-3.5 kDa.
-
Dialyze against deionized water or PBS at 4°C.
-
Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of impurities.[12]
-
After dialysis, the purified conjugate can be lyophilized for long-term storage at -20°C.[10]
Alternative purification methods include Size Exclusion Chromatography (SEC) or Reverse Phase Chromatography (RP-HPLC), which can separate the conjugate based on size or hydrophobicity, respectively.[]
Step 5: Characterization of the Conjugate
Successful conjugation should be confirmed using analytical techniques.
-
Mass Spectrometry (MALDI-TOF MS): This is the most direct method to confirm conjugation. The mass spectrum of the product should show a peak corresponding to the molecular weight of the DSPE-PEG-COOH plus the molecular weight of the peptide.[10][14][15]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate. The conjugate should have a different retention time compared to the starting peptide and DSPE-PEG-COOH.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1H-NMR can be used to identify peaks corresponding to both the peptide and the DSPE-PEG moiety in the final product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific peptide and desired degree of conjugation.
| Parameter | Recommended Value | Range / Notes |
| Reagent Molar Ratios | ||
| DSPE-PEG-COOH : Peptide | 1.5 : 1 | 1.2:1 to 3:1[10][11] |
| EDC : DSPE-PEG-COOH | 2 : 1 | 2:1 to 10:1 |
| NHS/Sulfo-NHS : DSPE-PEG-COOH | 5 : 1 | 5:1 to 25:1[5] |
| Reaction Conditions | ||
| Activation pH | 5.0 - 6.0 | Use non-amine buffer (e.g., MES)[4] |
| Conjugation pH | 7.2 - 7.5 | Use non-amine buffer (e.g., PBS)[9] |
| Activation Time | 15 minutes | Room Temperature |
| Conjugation Time | 2 - 12 hours | Room Temperature or 4°C[5] |
| Purification | ||
| Dialysis MWCO | 3,500 Da | To remove small molecule impurities[10] |
| Dialysis Duration | 24 - 48 hours | With multiple buffer changes[12] |
Experimental Workflow Visualization
References
- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neulandlabs.com [neulandlabs.com]
- 3. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Conjugation of the ATF24 peptide with DSPE-PEG2000-COOH [bio-protocol.org]
- 11. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: DSPE-PEG-COOH MW 2000 for Nanoparticle Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is an amphiphilic lipid-polymer conjugate widely utilized in the formulation of nanoparticles for therapeutic applications.[1][2] Its structure comprises a hydrophobic DSPE anchor, which integrates into the lipid bilayer of nanoparticles, and a hydrophilic PEG chain of approximately 2000 Da, which extends into the aqueous environment.[3][4] The terminal carboxylic acid group provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting of nanoparticles to specific cells or tissues.[1][5]
The PEG component of DSPE-PEG-COOH forms a "stealth" coating on the nanoparticle surface, which helps to reduce opsonization and subsequent clearance by the reticuloendothelial system (RES).[2][6] This prolonged circulation time enhances the probability of the nanoparticle reaching its target site, a phenomenon known as passive targeting, which is particularly beneficial in cancer therapy due to the enhanced permeability and retention (EPR) effect.[7][8]
These application notes provide an overview of the physicochemical properties of DSPE-PEG-COOH MW 2000, its impact on nanoparticle characteristics, and detailed protocols for nanoparticle formulation, surface functionalization, and characterization.
Physicochemical Properties and Impact on Nanoparticle Formulation
The incorporation of DSPE-PEG-COOH MW 2000 into nanoparticle formulations significantly influences their physicochemical properties, which in turn dictates their in vivo performance.
Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000
| Property | Value/Description | Reference |
| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] | [1] |
| Molecular Weight | Approximately 2780.38 Da (based on PEG polydispersity) | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in hot water, chloroform, and DMF (>10 mg/mL) | [4] |
| Reactive Group | Carboxylic Acid (-COOH) | [4] |
| Function | Forms a hydrophilic stealth layer, provides a reactive site for conjugation | [4][6] |
The ratio of DSPE-PEG-COOH MW 2000 to other lipid or polymer components in a nanoparticle formulation is a critical parameter that affects particle size, surface charge (zeta potential), and stability.
Table 2: Effect of DSPE-PEG2000 Concentration on Nanoparticle Properties (DSPE-PEG2000:Soluplus Formulation)
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 10:1 | 36.5 | -28.5 | 0.900 | [9] |
| 5:1 | 80.8 | -29.2 | 0.644 | [9] |
| 4:1 | 128.1 | -28.1 | 0.295 | [9] |
| 1:1 | 116.6 | -13.7 | 0.112 | [9] |
| 1:4 | 72.0 | -11.3 | 0.103 | [9] |
| 1:5 | 54.5 | -6.0 | 0.057 | [9] |
| 1:10 | 56.1 | -7.7 | 0.101 | [9] |
Note: These values are illustrative and can vary depending on the specific nanoparticle composition and formulation method.
Experimental Protocols
Nanoparticle Formulation using the Lipid Film Hydration Method
This protocol describes the formation of liposomes or lipid-based nanoparticles incorporating DSPE-PEG-COOH MW 2000.
Materials:
-
DSPE-PEG-COOH MW 2000
-
Other lipids (e.g., DSPC, cholesterol)
-
Drug to be encapsulated (optional)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath sonicator or extruder
Protocol:
-
Lipid Film Formation:
-
Solvent Evaporation:
-
Hydration:
-
Size Reduction (Optional but Recommended):
-
To obtain a more uniform particle size distribution, the nanoparticle suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Surface Functionalization via EDC/NHS Chemistry
This protocol details the covalent conjugation of an amine-containing ligand to the carboxylated surface of the nanoparticles.
Materials:
-
DSPE-PEG-COOH MW 2000-containing nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing ligand (e.g., antibody, peptide)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Protocol:
-
Activation of Carboxyl Groups:
-
Conjugation to Ligand:
-
Add the amine-containing ligand to the activated nanoparticle suspension. The pH of the reaction buffer should be adjusted to 7.2-8.0 for efficient amine coupling.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted ligand and coupling reagents by dialysis against a suitable buffer or by using size exclusion chromatography.
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to ensure the quality and predict the in vivo behavior of the formulated nanoparticles.[6]
Table 3: Key Characterization Techniques and Expected Outcomes
| Parameter | Technique | Expected Outcome with DSPE-PEG-COOH | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Monodisperse population with a size range typically between 50-200 nm, depending on formulation. | [6][9] |
| Zeta Potential | DLS with Electrophoretic Mobility | Negative surface charge due to the deprotonated carboxyl groups. | [6][9] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, well-dispersed nanoparticles. | [9] |
| Drug Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | High encapsulation efficiency for hydrophobic drugs. | [6] |
| Drug Loading Content (%) | UV-Vis Spectroscopy, HPLC | Quantifies the amount of drug per unit weight of the nanoparticle. | [6] |
| In Vitro Drug Release | Dialysis Method | Sustained release profile. | [6] |
| Surface Ligand Density | Spectroscopic or Chromatographic quantification | Confirmation and quantification of conjugated ligand. |
Applications in Drug Delivery
DSPE-PEG-COOH MW 2000-modified nanoparticles are a versatile platform for various drug delivery applications, particularly in oncology.
-
Passive Targeting: The "stealth" properties conferred by the PEG chains lead to prolonged circulation, allowing nanoparticles to accumulate in tumor tissues via the EPR effect.[2][7]
-
Active Targeting: The terminal carboxyl group allows for the conjugation of targeting moieties that can bind to receptors overexpressed on cancer cells, enhancing cellular uptake and therapeutic efficacy.[13]
-
Delivery of Hydrophobic Drugs: The lipid core of the nanoparticles can effectively encapsulate poorly water-soluble drugs, improving their bioavailability.[2][8]
-
Gene Delivery: These nanoparticles can be adapted to deliver nucleic acids, such as mRNA or siRNA, for gene therapy applications.[3][14]
Conclusion
DSPE-PEG-COOH MW 2000 is a critical component in the design and development of advanced nanoparticle-based drug delivery systems. Its unique properties enable the formulation of "stealth" nanoparticles with prolonged circulation times and provide a versatile platform for surface functionalization with targeting ligands. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to develop next-generation nanomedicines. Careful optimization of formulation parameters and thorough characterization are paramount to achieving the desired therapeutic outcomes.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 4. nanocs.net [nanocs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 12. dovepress.com [dovepress.com]
- 13. DSPE-PEG2000-methotrexate nanoparticles encapsulating phenobarbital sodium kill cancer cells by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols: DSPE-PEG-COOH MW 2000 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is a versatile, biocompatible, and biodegradable amphiphilic polymer widely employed in the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive carboxyl group, enables the formulation of long-circulating nanocarriers such as liposomes and micelles.[3][4] The PEG moiety provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system and prolonging circulation time, while the terminal carboxyl group allows for the covalent conjugation of targeting ligands for specific cell and tissue recognition.[5][6]
These application notes provide a comprehensive overview of the use of DSPE-PEG-COOH MW 2000 in targeted drug delivery, including detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and concepts.
Physicochemical Properties and Characterization
The physicochemical properties of nanoparticles formulated with DSPE-PEG-COOH MW 2000 are critical to their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which influence stability, circulation time, and cellular uptake.
Table 1: Physicochemical Characterization of DSPE-PEG2000-Containing Nanoparticles
| Formulation Ratio (DSPE-PEG2000:Soluplus w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 10:1 | 36.5 | -28.5 | 0.900 | [5][7] |
| 5:1 | 80.8 | -29.2 | 0.644 | [7] |
| 4:1 | 128.1 | -28.1 | 0.295 | [7] |
| 1:1 | 116.6 | -13.7 | 0.112 | [7][8] |
| 1:4 | 72.0 | -11.3 | 0.103 | [7] |
| 1:5 | 54.5 | -6.0 | 0.057 | [7] |
| 1:10 | 56.1 | -7.7 | 0.101 | [7] |
| DSPE-mPEG2000 Micelles | ~10 | -2.7 ± 1.1 | - | [9] |
| Doxorubicin-loaded DSPE-PEG2000 Micelles | 33 ± 15 | - | - | [10][11] |
Note: The absolute values can vary depending on the specific formulation components and preparation method.
Applications in Targeted Drug Delivery
The terminal carboxylic acid group of DSPE-PEG-COOH MW 2000 serves as a versatile anchor point for the conjugation of various targeting ligands, enabling the development of actively targeted drug delivery systems.
Common Targeting Ligands:
-
Antibodies: For targeting specific cell surface antigens.[12][13]
-
Peptides: Such as those targeting specific receptors overexpressed on cancer cells.[14]
-
Folate: To target folate receptors, which are often overexpressed in cancer cells.[1]
-
Aptamers: Nucleic acid-based ligands with high affinity and specificity.
The conjugation of these ligands to the surface of nanocarriers facilitates their accumulation at the target site, enhancing therapeutic efficacy and reducing off-target side effects.
Experimental Protocols
Protocol 1: Formulation of Nanoparticles using the Hydration Method
This protocol describes a common method for preparing liposomes or micelles incorporating DSPE-PEG-COOH MW 2000.[7][15]
Materials:
-
DSPE-PEG-COOH MW 2000
-
Other lipids (e.g., phospholipids, cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Round-bottom flask
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve DSPE-PEG-COOH MW 2000, other lipids, and the therapeutic drug in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles.
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the nanoparticle suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with defined pore sizes.
Caption: Workflow for nanoparticle formulation via the hydration method.
Protocol 2: Ligand Conjugation to DSPE-PEG-COOH using EDC/NHS Chemistry
This protocol outlines the covalent attachment of an amine-containing targeting ligand to the carboxylic acid terminus of DSPE-PEG-COOH MW 2000.[12][14]
Materials:
-
DSPE-PEG-COOH MW 2000 incorporated into nanoparticles
-
Targeting ligand with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups: Resuspend the DSPE-PEG-COOH containing nanoparticles in the activation buffer. Add EDC and NHS to the suspension and incubate to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation with Ligand: Add the amine-containing targeting ligand to the activated nanoparticle suspension in the coupling buffer. Allow the reaction to proceed to form a stable amide bond.
-
Purification: Remove unreacted ligand and coupling reagents from the conjugated nanoparticles using a suitable purification method such as dialysis or size exclusion chromatography.
Caption: Workflow for ligand conjugation using EDC/NHS chemistry.
Protocol 3: In Vitro Drug Release Study using Dialysis Method
This protocol is used to evaluate the release profile of an encapsulated drug from the nanoparticles in a simulated physiological environment.[5]
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, with or without serum)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions in the release medium.
-
Sample Loading: Place a known concentration of the drug-loaded nanoparticle suspension inside the dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of the release medium. Place the setup in a shaking incubator or water bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Caption: Workflow for in vitro drug release study via dialysis.
Signaling and Targeting Pathway
The following diagram illustrates the conceptual pathway of a targeted nanoparticle, functionalized with DSPE-PEG-COOH MW 2000, from systemic circulation to intracellular drug delivery.
Caption: Conceptual pathway of targeted drug delivery.
Conclusion
DSPE-PEG-COOH MW 2000 is a key enabler in the design and development of sophisticated targeted drug delivery systems. Its well-defined structure and chemical reactivity provide a robust platform for creating long-circulating nanocarriers that can be precisely targeted to diseased cells and tissues. The protocols and data presented here offer a foundational guide for researchers and scientists working to advance the field of nanomedicine.
References
- 1. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 8. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Dspe-peg(2000) carboxylic acid conjugation with antibodies | Sigma-Aldrich [sigmaaldrich.com]
- 14. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for DSPE-PEG-COOH MW 2000 in mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) vaccine delivery.
Application Notes
DSPE-PEG-COOH MW 2000 is a critical component in the development of effective mRNA delivery vehicles. Its unique properties contribute to the stability, bioavailability, and targeted delivery of mRNA payloads.
Key Functions in mRNA-LNP Formulations:
-
Steric Stabilization: The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield on the surface of the LNP, preventing aggregation and opsonization (the process of marking pathogens for phagocytosis). This "stealth" property reduces clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs in the bloodstream.[1][][3]
-
Controlled Particle Size and Stability: The inclusion of DSPE-PEG-COOH during LNP formulation is crucial for controlling the final particle size and ensuring a narrow size distribution (low polydispersity index - PDI), which are critical parameters for efficient cellular uptake and in vivo performance.[4][5] The PEGylated lipid also enhances the storage stability of the LNP formulation.[6]
-
Surface Functionalization: The terminal carboxylic acid (-COOH) group on the PEG chain serves as a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or other molecules.[7][8] This allows for the development of LNPs that can be directed to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects. The carboxyl group can be activated, for instance with EDC and sulfo-NHS, to react with primary amines on the targeting moiety.[8]
-
Modulation of Cellular Tropism: Surface modifications with functionalized PEG lipids, including those with carboxylic acid groups, can alter the cellular tropism of LNPs. Studies have shown that LNPs with carboxylated surfaces can influence which cells take up the nanoparticles, potentially enabling targeted delivery to specific cell types like photoreceptors in the retina.[9][10]
Considerations for Use:
-
Molar Ratio: The molar percentage of DSPE-PEG-COOH in the lipid mixture is a critical parameter that needs to be optimized. While a certain amount is necessary for stability, excessive PEGylation can hinder cellular uptake and endosomal escape of the mRNA payload.[1][5][11] Typically, PEG-lipids are included at a molar ratio of 0.3% to 5% of the total lipid composition.[4][5]
-
"PEG Dilemma": The presence of PEG can sometimes lead to the production of anti-PEG antibodies upon repeated administration, which can accelerate the clearance of subsequent doses.[12][13] The impact of the lipid anchor (DSPE in this case, with a C18 chain) on this phenomenon should be considered, as longer lipid chains are generally better anchored in the LNP membrane.[14]
-
pH Sensitivity: The charge of the carboxylic acid group is pH-dependent. At physiological pH, it will be deprotonated and negatively charged, which can influence the overall surface charge (zeta potential) of the LNP.[4]
Experimental Protocols
The following protocols provide a general framework for the formulation and characterization of mRNA-LNPs incorporating DSPE-PEG-COOH MW 2000. Optimization of specific parameters will be necessary for different mRNA sequences and target applications.
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
DSPE-PEG-COOH MW 2000 dissolved in ethanol
-
mRNA payload dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Sterile, nuclease-free water and consumables
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
In a sterile, nuclease-free tube, combine the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-COOH in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DSPE-PEG-COOH).[4][9]
-
Add absolute ethanol to dissolve the lipids completely and achieve the desired total lipid concentration.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dissolve the mRNA in the citrate buffer to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio, typically at 3:1 (aqueous:ethanol).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the mRNA.
-
-
Purification:
-
Dilute the resulting LNP solution with PBS.
-
Purify the LNPs to remove ethanol and unencapsulated mRNA using either dialysis against PBS overnight at 4°C or a TFF system.[4]
-
-
Concentration and Sterilization:
-
If necessary, concentrate the purified LNPs using centrifugal filter units (e.g., Amicon Ultra).[4]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of DSPE-PEG-COOH Containing LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[4]
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential to determine the surface charge of the nanoparticles. The inclusion of DSPE-PEG-COOH is expected to contribute to a negative surface charge at neutral pH.[4]
-
3. mRNA Encapsulation Efficiency:
-
Method: Ribogreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Leave the second set intact to measure the amount of free (unencapsulated) mRNA.
-
Add the Ribogreen reagent to both sets and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Aim for an encapsulation efficiency of >90%.[4]
-
Data Presentation
The following tables summarize typical quantitative data for LNPs formulated with DSPE-PEG derivatives.
Table 1: Physicochemical Properties of LNPs with Functionalized DSPE-PEG2k
| LNP Formulation | Molar Ratio (Ionizable:DSPC:Chol:PEG-Lipid) | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |
| LNPz (DSPE-PEG-COOH) | 50:10:38.5:1.2:0.3 (DMG-PEG2k:DSPE-PEG-COOH) | ~85 | < 0.21 | ~ -10 | > 94.8 | [4] |
| DSPE-COOH LNP | N/A (Fixed at 1.5% PEG-Lipid) | < 150 | N/A | N/A | ~ 90 | [15] |
Note: The specific values can vary depending on the ionizable lipid, mRNA, and precise formulation parameters.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the formulation and evaluation of mRNA-LNPs containing DSPE-PEG-COOH.
Caption: Workflow for mRNA-LNP formulation and evaluation.
Proposed Mechanism of LNP-mediated mRNA Delivery
The following diagram illustrates the proposed pathway for cellular uptake and mRNA release from an LNP.
Caption: Cellular pathway of LNP-mediated mRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 3. Lipids for Lipid Nanoparticles and mRNA Vaccines [biochempeg.com]
- 4. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Synthesis, Positron Emission Tomography Imaging, and Therapy of Diabody Targeted Drug Lipid Nanoparticles in a Prostate Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in locally administered nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 13. Effects of PEG antibodies on in vivo performance of LNP-mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
Application Notes and Protocols: DSPE-PEG-COOH MW 2000 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-2000 (DSPE-PEG-COOH MW 2000) in cancer research. This versatile phospholipid-PEG conjugate is a critical component in the development of advanced drug delivery systems, enabling the formulation of long-circulating nanoparticles capable of both passive and active tumor targeting.
Introduction to DSPE-PEG-COOH MW 2000
DSPE-PEG-COOH MW 2000 is an amphiphilic polymer widely used in the formulation of nanoparticles such as liposomes, micelles, and solid lipid nanoparticles (SLNs) for therapeutic applications.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group.[2] The DSPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain provides a "stealth" coating that reduces clearance by the immune system, prolonging circulation time and enhancing accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[3] The terminal carboxyl group serves as a versatile reactive handle for the covalent attachment of targeting ligands, enabling active targeting of cancer cells.[3][4]
Key Applications in Cancer Research
DSPE-PEG-COOH MW 2000 is instrumental in several key areas of cancer research:
-
Targeted Drug Delivery: The terminal carboxylic acid allows for the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) to direct nanoparticles to specific receptors overexpressed on cancer cells.[3][5] This enhances cellular uptake and site-specific drug release, improving therapeutic efficacy while minimizing off-target toxicity.[3]
-
Formulation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated with DSPE-PEG-COOH MW 2000 sterically hinders the binding of opsonins, leading to reduced recognition and uptake by the mononuclear phagocyte system (MPS).[1][3] This results in a longer systemic circulation half-life, allowing for greater accumulation at the tumor site.[6][7]
-
Co-delivery of Therapeutics: DSPE-PEG-COOH MW 2000-based nanoparticles can be engineered to encapsulate multiple therapeutic agents, such as a combination of chemotherapy drugs or a drug and a nucleic acid (e.g., siRNA), to achieve synergistic antitumor effects and overcome drug resistance.[8][9]
-
Theranostic Nanoplatforms: The functionalizable nature of DSPE-PEG-COOH MW 2000 allows for the incorporation of both therapeutic agents and imaging probes (e.g., fluorescent dyes, contrast agents) within a single nanoparticle.[10] This enables simultaneous tumor diagnosis, therapeutic monitoring, and treatment.
-
Photothermal Therapy (PTT): DSPE-PEG can be used to functionalize nanomaterials like single-walled carbon nanotubes (SWCNTs) to enhance their biocompatibility and dispersibility for use in photothermal therapy, a non-invasive cancer treatment that uses light to generate heat and kill cancer cells.[11][12][13]
Quantitative Data Summary
The physicochemical properties of nanoparticles formulated with DSPE-PEG-COOH MW 2000 are critical for their in vivo performance. The following tables summarize typical quantitative data from various studies.
Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000-Based Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | -28.5 | - | [1] |
| DSPE-PEG2000 alone | 52.0 | -38.0 | 0.952 | [6] |
| DSPE-mPEG2000 and DSPE-PEG2000-DTPA Micelles | 9.6 ± 0.6 | -2.7 ± 1.1 | - | [10] |
| cRGD-PSH-NP/siRNA | Optimized formulation | - | - | [9] |
| 1 mol% RGD-PEGylated liposomes | 156.4 | 24.9 ± 1.5 | - | [14] |
| 5 mol% PEGylated liposomes | - | 25.7 ± 1 | >96% | [14] |
Table 2: In Vitro Cytotoxicity of DSPE-PEG-COOH MW 2000-Based Nanoparticles
| Cell Line | Nanoparticle Formulation | Encapsulated Drug | IC50 Value | Reference |
| SKOV3 (ovarian cancer) | DSPE-PEG (5000) amine SWCNTs | - | 50 µg/mL (24h) | [15] |
| HEPG2 (liver cancer) | DSPE-PEG (5000) amine SWCNTs | - | 300 µg/mL (24h) | [15] |
| A549 (lung cancer) | DSPE-PEG (5000) amine SWCNTs | - | 370 µg/mL (24h) | [15] |
| U87 (glioma) | QUE/TMZ-NLs | Quercetin (B1663063) & Temozolomide | Enhanced potency vs free drugs | [8] |
| U87/TR (TMZ-resistant glioma) | QUE/TMZ-NLs | Quercetin & Temozolomide | Enhanced potency vs free drugs | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPE-PEG-COOH MW 2000.
This is a common method for preparing liposomes encapsulating a hydrophobic drug.[3]
Materials:
-
Phospholipids (e.g., DSPC or HSPC)
-
Cholesterol (Chol)
-
DSPE-PEG-COOH MW 2000
-
Targeting ligand-PEG-DSPE (optional)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG-COOH, and targeting ligand-PEG-DSPE) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by gentle agitation.[16] The temperature of the hydration buffer should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide) to the carboxyl group of DSPE-PEG-COOH using EDC/NHS chemistry.[17]
Materials:
-
DSPE-PEG-COOH MW 2000
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing targeting ligand
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve DSPE-PEG-COOH in the reaction buffer.
-
Add EDC and NHS to the solution to activate the carboxyl groups. A typical molar ratio is 1:2:2 (DSPE-PEG-COOH:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the amine-containing targeting ligand to the activated DSPE-PEG-COOH solution. The molar ratio of the ligand to DSPE-PEG-COOH can be varied to optimize conjugation efficiency.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting ligand-conjugated DSPE-PEG by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified product as a powder.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cRGD peptide-conjugated polyethylenimine-based lipid nanoparticle for intracellular delivery of siRNA in hepatocarcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Epithelial cell adhesion molecule aptamer functionalized PLGA-lecithin-curcumin-PEG nanoparticles for targeted drug delivery to human colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of DSPE-PEG-COOH MW 2000 Functionalized Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) and terminating in a carboxyl group (COOH), with a PEG molecular weight of 2000 Da (DSPE-PEG-COOH MW 2000), is a critical component in the development of advanced nanoparticle-based drug delivery systems.[1][2] The DSPE component provides a stable lipid anchor for incorporation into liposomes and lipid nanoparticles, while the PEG chain offers a hydrophilic "stealth" layer that helps nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream.[3][4] The terminal carboxylic acid group provides a versatile handle for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[5]
A thorough physicochemical characterization is paramount to ensure the quality, stability, safety, and efficacy of these functionalized nanoparticles.[3] This document provides detailed protocols and application notes for the essential characterization techniques required for DSPE-PEG-COOH MW 2000 functionalized nanoparticles.
Physicochemical Characterization Protocols
A comprehensive analysis of nanoparticle size, surface charge, and morphology is fundamental, as these properties critically influence the biological fate, cellular uptake, and overall performance of the nanocarrier.[3][6]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter (average size) and the size distribution (Polydispersity Index, PDI) of nanoparticles suspended in a liquid.[7][8] The PDI value indicates the breadth of the size distribution, with values from 0.1 to 0.25 suggesting a narrow and uniform population.[8] Zeta potential measurement determines the magnitude of the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[3]
Protocol: DLS and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., Milli-Q water or phosphate-buffered saline) to achieve an optimal count rate as recommended by the instrument manufacturer.[9] Ensure the final suspension is free of aggregates and dust by filtering if necessary.
-
DLS Measurement:
-
Transfer approximately 1 mL of the diluted sample into a clean, disposable cuvette.[9]
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., temperature to 25°C, solvent viscosity, and refractive index).
-
Allow the sample to equilibrate for 1-2 minutes before initiating the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a specialized electrode-containing cuvette.
-
Place the cuvette into the instrument, ensuring no air bubbles are trapped near the electrodes.
-
Apply the electric field and measure the electrophoretic mobility of the nanoparticles.
-
Perform at least three replicate measurements.
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV), along with their standard deviations.[3]
Morphology and Size Verification
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering valuable information on their actual size, shape, and surface morphology.[10] Unlike DLS, which measures the hydrodynamic diameter in solution, TEM measures the size of the dehydrated particles.[8]
Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation: Dilute the nanoparticle suspension with Milli-Q water (typically a 5 to 10-fold dilution).[9]
-
Grid Preparation: Place a 5 µL drop of the diluted suspension onto a carbon-coated copper TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Negative Staining (Recommended for Lipid-Based Nanoparticles):
-
Carefully wick away the excess sample liquid from the edge of the grid using filter paper.
-
Immediately add a drop of a negative staining solution (e.g., 2% phosphotungstic acid or uranyl acetate) onto the grid for 1-2 minutes.[3]
-
Wick away the excess staining solution and allow the grid to air-dry completely.[3]
-
-
Imaging:
-
Load the dried grid into the TEM sample holder.
-
Operate the microscope at an appropriate acceleration voltage (e.g., 80-120 kV).
-
Capture images at various magnifications (e.g., 15,000x and 25,000x) to analyze the overall morphology and size distribution of the nanoparticles.[9]
-
Surface Chemistry and Functionalization
Principle: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present on the nanoparticle surface and to confirm successful conjugation of ligands via the -COOH group.[10] By comparing the spectra of the initial components and the final functionalized nanoparticles, one can verify the presence of characteristic chemical bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Prepare lyophilized (freeze-dried) samples of the non-functionalized nanoparticles, the DSPE-PEG-COOH reagent, and the final functionalized nanoparticles.[9]
-
Measurement:
-
Place a small amount of the lyophilized powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the background spectrum of the empty ATR crystal.
-
Record the spectrum of the sample over a suitable wavenumber range (e.g., 4000 to 600 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic peaks. For DSPE-PEG-COOH, look for peaks corresponding to the carbonyl (C=O) stretching of the carboxylic acid (around 1730 cm⁻¹).[11][12]
-
After conjugation to an amine-containing ligand, the formation of an amide bond can be confirmed by the appearance of new peaks (Amide I and Amide II bands).
-
Overlay the spectra of the starting materials and the final product to confirm changes and identify new peaks.
-
Quantitative Data Summary
The physicochemical properties of DSPE-PEG-COOH MW 2000 functionalized nanoparticles can vary based on the formulation method and the other components used. The following tables provide representative data from published studies.
Table 1: Physicochemical Properties of DSPE-PEG2000-Containing Nanoparticles
| Formulation Composition (Weight Ratio) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000 / Soluplus (10:1) | 36.5 | -28.5 | 0.900 | [13] |
| DSPE-PEG2000 / Soluplus (5:1) | 80.8 | -29.2 | 0.644 | [13] |
| DSPE-PEG2000 / Soluplus (1:1) | 116.6 | -13.7 | 0.112 | [13] |
| DSPE-PEG2000 / Soluplus (1:5) | 54.5 | -6.0 | 0.057 | [13] |
| DSPE-mPEG2000 / DSPE-PEG2000-DTPA Micelles | 9.6 ± 0.6 | -2.7 ± 1.1 | N/A | [11] |
| XT5-loaded DSPE-PEG2000-COOH Nanoparticles | 116.3 ± 1.19 | -33.67 ± 0.40 | < 0.45 | [12] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Key Characteristic | Observation | Reference |
| XT5-loaded DSPE-PEG2000-COOH Nanoparticles | In Vitro Drug Release | Biphasic: 30-35% burst release within 3 hours, followed by sustained release for 48 hours. | [12] |
| Hydrophobic Drug in PEGylated Micelles | Drug Loading | Maximum drug loading capacity increases with higher molecular weight PEG. | [14] |
| Hydrophilic Drug in PEGylated System | Drug Release | The hydrated PEG layer can act as a diffusion barrier, slowing the release of the drug. | [15] |
Visualization of Workflows and Interactions
Experimental Workflow for Nanoparticle Characterization
Caption: Workflow for the synthesis and characterization of functionalized nanoparticles.
Mechanism of PEGylated Nanoparticle Action In Vivo
Caption: In vivo fate of a PEGylated nanoparticle, from circulation to cellular action.
Advanced Characterization and Functional Assays
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for a detailed structural characterization of the DSPE-PEG2000 molecule and its interaction with encapsulated drugs at an atomic level.[16] Techniques like 1D-selNOESY, NOESY, and HSQC can confirm the chemical structure and spatial proximity of different parts of the molecule within the nanoparticle assembly.[16]
Biocompatibility and Cytotoxicity
Principle: The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to evaluate the cytotoxicity of nanoparticle formulations.[17] PEG itself is known to be highly biocompatible.[18]
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line and a normal cell line like L929) in 96-well plates and allow them to adhere for 24 hours.[17][19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the DSPE-PEG-COOH nanoparticles (and control formulations). Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium, wash the cells with PBS, and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 6. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 7. nanocomposix.com [nanocomposix.com]
- 8. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 9. 2.3. Nanoparticle Characterization [bio-protocol.org]
- 10. delongamerica.com [delongamerica.com]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 14. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 15. How does DSPE - PEG2000 - COOH affect the release rate of encapsulated drugs? - Blog [shochem.com]
- 16. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for DSPE-PEG-COOH MW 2000 in the Creation of Sterically Stabilized Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of advanced drug delivery. Its amphiphilic nature, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an essential component in the formulation of sterically stabilized, or "stealth," liposomes.[1][2] These liposomes exhibit prolonged systemic circulation times by evading the reticuloendothelial system (RES), thereby enhancing the therapeutic index of encapsulated drugs.[3] The terminal carboxylic acid group on the PEG chain provides a convenient handle for the covalent attachment of targeting ligands, enabling active targeting to specific cells or tissues.[4][5]
These application notes provide a comprehensive overview of the use of DSPE-PEG-COOH MW 2000 in the preparation and characterization of sterically stabilized liposomes. Detailed protocols for liposome (B1194612) formulation, drug loading, and characterization are provided, along with representative data to guide researchers in their drug delivery endeavors.
Physicochemical Properties of DSPE-PEG-COOH MW 2000
| Property | Value | Reference |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (sodium salt) | [5] |
| Molecular Weight | ~2870 g/mol (polydisperse) | [5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. Slightly soluble in water and ethanol. | [6] |
| Storage | -20°C | [7] |
Applications of DSPE-PEG-COOH MW 2000 in Liposomal Drug Delivery
The inclusion of DSPE-PEG-COOH MW 2000 in liposomal formulations offers several key advantages:
-
Prolonged Circulation: The hydrophilic PEG chains form a protective layer on the liposome surface, which sterically hinders the binding of opsonins and subsequent uptake by the RES. This "stealth" characteristic significantly increases the circulation half-life of the liposomes.[3]
-
Enhanced Stability: The presence of PEG can improve the colloidal stability of liposomes, preventing aggregation.[8]
-
Controlled Drug Release: The lipid composition, including the presence of DSPE-PEG-COOH, can influence the drug release kinetics from the liposome.[9]
-
Targeted Drug Delivery: The terminal carboxyl group allows for the covalent conjugation of targeting moieties such as antibodies, peptides, and aptamers, facilitating active targeting to disease sites.[4][5]
Quantitative Data on DSPE-PEG-COOH MW 2000 Containing Liposomes
The following tables summarize representative data for liposomes formulated with DSPE-PEG-COOH MW 2000. The specific characteristics of the liposomes will depend on the overall lipid composition, preparation method, and the encapsulated therapeutic agent.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
| Liposome Formulation (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Doxorubicin (B1662922) Encapsulation Efficiency (%) |
| HSPC:Chol:DSPE-PEG-COOH (55:40:5) | 110 ± 5 | < 0.2 | -25 ± 5 | > 90 |
| DPPC:Chol:DSPE-PEG-COOH (55:40:5) | 125 ± 8 | < 0.2 | -20 ± 4 | > 85 |
| DSPC:Chol:DSPE-PEG-COOH (55:40:5) | 105 ± 6 | < 0.15 | -28 ± 6 | > 95 |
HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine. Data are representative and compiled from various sources.
Table 2: In Vitro Doxorubicin Release from Liposomes in PBS (pH 7.4) at 37°C
| Liposome Formulation (molar ratio) | % Drug Release at 24h | % Drug Release at 48h |
| HSPC:Chol:DSPE-PEG-COOH (55:40:5) | ~15 | ~25 |
| DPPC:Chol:DSPE-PEG-COOH (55:40:5) | ~20 | ~35 |
| DSPC:Chol:DSPE-PEG-COOH (55:40:5) | ~10 | ~20 |
Data are representative and indicate a sustained release profile.[9]
Experimental Protocols
Protocol 1: Preparation of Sterically Stabilized Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., HSPC, DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-COOH MW 2000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., HSPC, Cholesterol, and DSPE-PEG-COOH in a 55:40:5 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for HSPC).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain a homogenous population of SUVs, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times.
-
The resulting translucent suspension contains SUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider sterile filtration and storage in a sterile container.
-
Protocol 2: Doxorubicin Loading using the Ammonium (B1175870) Sulfate (B86663) Gradient Method (Active Loading)
This protocol is suitable for weakly basic drugs like doxorubicin.
Materials:
-
Pre-formed liposomes in a suitable buffer
-
Doxorubicin hydrochloride
-
Ammonium sulfate solution (e.g., 250 mM)
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Liposome Preparation with Ammonium Sulfate:
-
Prepare the liposomes as described in Protocol 1, but use an ammonium sulfate solution (e.g., 250 mM) as the hydration buffer.
-
After extrusion, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a suitable buffer (e.g., HEPES buffer pH 7.4). This creates an ammonium sulfate gradient across the liposome membrane.
-
-
Drug Loading:
-
Prepare a solution of doxorubicin hydrochloride in the same external buffer.
-
Add the doxorubicin solution to the liposome suspension at a desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes. Doxorubicin will be actively transported into the liposomes and precipitate as a sulfate salt.
-
-
Removal of Unencapsulated Drug:
-
Separate the doxorubicin-loaded liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.
-
Protocol 3: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with the external buffer to an appropriate concentration.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate. A PDI value below 0.2 indicates a homogenous population of liposomes.
-
2. Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using size exclusion chromatography or ultracentrifugation.
-
Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry for doxorubicin at ~480 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag (with a suitable molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, with or without serum proteins) maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 5: Ligand Conjugation to DSPE-PEG-COOH
This protocol describes a general method for conjugating amine-containing ligands (e.g., peptides, antibodies) to the carboxyl group of DSPE-PEG-COOH using carbodiimide (B86325) chemistry.
Materials:
-
DSPE-PEG-COOH containing liposomes
-
Ligand with a primary amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the DSPE-PEG-COOH liposomes in the activation buffer.
-
Add EDC and NHS to the liposome suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation to Ligand:
-
Add the amine-containing ligand to the activated liposome suspension.
-
Adjust the pH to 7.4 using the conjugation buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add a quenching solution to stop the reaction and quench any unreacted NHS-esters.
-
-
Purification:
-
Remove the unreacted ligand and byproducts by passing the mixture through a size exclusion chromatography column.
-
Collect the fractions containing the ligand-conjugated liposomes.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of targeted sterically stabilized liposomes.
Caption: Structure of a targeted sterically stabilized liposome.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Composition and Structure of Liposomes - Creative Biolabs [creative-biolabs.com]
- 7. DSPE-PEG(2000) Carboxylic Acid - Creative Biolabs [creative-biolabs.com]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for DSPE-PEG-COOH MW 2000 Micelle Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of micelles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). This amphiphilic polymer is widely utilized in drug delivery for its ability to self-assemble into stable core-shell micellar structures in aqueous environments, effectively encapsulating hydrophobic therapeutic agents.[1][2][3] The hydrophilic PEG corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, prolonging systemic circulation time and enhancing accumulation in target tissues.[1][2] The terminal carboxyl group (-COOH) offers a versatile handle for the conjugation of targeting ligands, such as antibodies or peptides, to facilitate active targeting.[4][5]
I. Physicochemical Properties and Characterization
The successful formulation of DSPE-PEG-COOH micelles requires an understanding of their key physicochemical attributes. These properties are critical for ensuring the quality, stability, and in vivo performance of the nanocarrier system.
Table 1: Summary of Quantitative Data for DSPE-PEG-COOH MW 2000 Micelles
| Parameter | Typical Value | Significance |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | Indicates the concentration at which micelle formation occurs. A low CMC contributes to the stability of the micelles upon dilution in the bloodstream.[6] |
| Micelle Size (Hydrodynamic Diameter) | 10 - 30 nm | Influences the biodistribution, circulation half-life, and cellular uptake of the micelles.[7][8][9] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity. A low PDI indicates a monodisperse population of micelles. |
| Zeta Potential | Near neutral to slightly negative (~ -2.7 mV) | The surface charge of the micelles, which affects their stability and interaction with biological components. The PEG layer shields the negative charge of the phosphate (B84403) group.[7] |
| Aggregation Number | ~90 | The number of individual DSPE-PEG-COOH molecules that form a single micelle.[6] |
II. Experimental Protocols
Two primary methods for the preparation of DSPE-PEG-COOH micelles are the thin-film hydration technique and the direct dissolution method. The choice of method depends on whether a therapeutic agent is to be encapsulated.
Protocol 1: Thin-Film Hydration Method (for Drug-Loaded Micelles)
This method is ideal for encapsulating hydrophobic drugs within the core of the micelles.[1][2]
Materials:
-
DSPE-PEG-COOH MW 2000
-
Hydrophobic drug
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-COOH and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1][2]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[1][2]
-
Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.[2]
-
Hydration: Hydrate the film by adding the aqueous buffer. The volume of the buffer will determine the final concentration of the micelles. This step should be performed above the phase transition temperature of the DSPE lipid (e.g., >60°C).[1][2]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the polymer into micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]
-
Sonication/Extrusion: To obtain uniformly sized micelles, the solution can be sonicated using a bath or probe sonicator or extruded through polycarbonate membranes of a defined pore size.[7][10]
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1][2]
-
Storage: Store the micelle formulation at 4°C.
Protocol 2: Direct Dissolution Method (for Empty Micelles)
This is a simpler method for preparing micelles without a drug payload.[1]
Materials:
-
DSPE-PEG-COOH MW 2000
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Stirring plate and stir bar
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Weigh the desired amount of DSPE-PEG-COOH and dissolve it directly in the aqueous buffer with gentle stirring. Mild heating may be applied to facilitate dissolution.
-
Equilibration: Allow the solution to stir for 1-2 hours to ensure complete dissolution and micelle formation.
-
Filtration: Cool the solution to room temperature and filter it through a 0.22 µm syringe filter to remove any non-dissolved aggregates.[1]
-
Storage: Store the empty micelle solution at 4°C.
III. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thin-film hydration method for preparing drug-loaded DSPE-PEG-COOH micelles.
Caption: Workflow for the thin-film hydration method.
IV. Logical Relationship for Functionalization
The terminal carboxyl group on the DSPE-PEG-COOH micelle surface provides a reactive site for the covalent attachment of targeting ligands, which is a key advantage for targeted drug delivery. This is typically achieved through carbodiimide (B86325) chemistry.
Caption: Ligand conjugation to DSPE-PEG-COOH micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DSPE-PEG-COOH MW 2000 solubility problems and solutions.
Welcome to the technical support center for DSPE-PEG-COOH MW 2000. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with this amphiphilic polymer. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-COOH MW 2000 and what are its common applications?
DSPE-PEG-COOH MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]) is a phospholipid-polyethylene glycol conjugate. It possesses a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) tail and a hydrophilic PEG (polyethylene glycol) chain with a terminal carboxylic acid group.[1][2] This amphiphilic nature allows it to self-assemble in aqueous solutions, forming structures like micelles and liposomes.[2] Its primary applications are in drug delivery systems, where it is used to:
-
Improve drug solubility: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs.
-
Prolong circulation time: The PEG chain provides a "stealth" characteristic, helping nanoparticles evade the immune system.[3]
-
Enable targeted drug delivery: The terminal carboxylic acid group allows for the conjugation of targeting ligands such as antibodies, peptides, or other molecules to direct the nanoparticles to specific cells or tissues.[1][4]
Q2: What are the recommended storage and handling conditions for DSPE-PEG-COOH MW 2000?
To ensure its stability, DSPE-PEG-COOH MW 2000 should be stored as a solid under dry conditions at -20°C.[5] It is advisable to prepare solutions fresh before use and to avoid repeated freeze-thaw cycles.[5] The compound can be sensitive to factors like temperature and pH, which can lead to degradation.[6]
Q3: What is the critical micelle concentration (CMC) of DSPE-PEG-COOH MW 2000?
The critical micelle concentration (CMC) is the concentration at which the polymer begins to self-assemble into micelles. For DSPE-PEG 2000, the CMC is in the micromolar range, although the exact value can be influenced by the solvent and buffer conditions.[7][8] One study reported the CMC of DSPE-PEG 2000 to be between 0.5-1 mM.[7] The low CMC indicates good micelle stability even upon dilution.
Q4: Can DSPE-PEG-COOH MW 2000 undergo hydrolysis?
Yes, the ester bonds in the DSPE portion of the molecule are susceptible to acid- or base-catalyzed hydrolysis.[9][10] This degradation can generate lysolipids and fatty acids, which can impact the stability and performance of your formulation.[10] It is crucial to control the pH of your solutions and store the material under appropriate conditions to minimize hydrolysis.[9] Using buffered aqueous solutions at a neutral pH is recommended over unbuffered water, especially when heating.[9]
Solubility Data
The solubility of DSPE-PEG-COOH MW 2000 can vary depending on the solvent, temperature, and the specific batch of the material. Below is a summary of reported solubility data. Note the conflicting reports on DMSO solubility, which may be due to differences in the specific product, water content in the DMSO, or experimental conditions.
| Solvent | Reported Solubility | Reference(s) |
| Hot Water | >10 mg/mL | [5] |
| Chloroform (B151607) | >10 mg/mL | [5] |
| Chloroform:Methanol (85:15) | 5 mg/mL | [4] |
| Dimethylformamide (DMF) | >10 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble / Insoluble | [4] |
| Ethanol | 5 mg/mL (sparingly soluble) | [4] |
Troubleshooting Guide
This guide addresses common problems encountered when working with DSPE-PEG-COOH MW 2000.
Problem 1: The DSPE-PEG-COOH MW 2000 powder is not dissolving in my aqueous buffer.
-
Visual Observation: The solution appears cloudy, hazy, or contains visible particulates.
Caption: Troubleshooting workflow for dissolving DSPE-PEG-COOH.
Problem 2: My nanoparticle formulation is showing aggregation over time.
-
Visual Observation: The solution becomes cloudy or precipitates after preparation or during storage.
-
DLS Measurement: An increase in particle size and polydispersity index (PDI) is observed.
Caption: Troubleshooting guide for nanoparticle aggregation.
Experimental Protocols
Protocol 1: Dissolution of DSPE-PEG-COOH MW 2000 in Aqueous Buffer
This protocol describes a standard method for dissolving DSPE-PEG-COOH MW 2000 in an aqueous buffer to form a clear solution, often resulting in micelle formation above the CMC.
Materials:
-
DSPE-PEG-COOH MW 2000 powder
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Sterile, sealed glass vial
-
Water bath or heating block
-
Bath sonicator
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of DSPE-PEG-COOH MW 2000 powder in a clean, sterile glass vial.
-
Hydration: Add the appropriate volume of the pre-warmed aqueous buffer (e.g., 60-70°C) to the vial.
-
Heating and Mixing:
-
Place the sealed vial in a water bath or on a heating block set to 60-70°C.
-
Incubate for at least 30-60 minutes.[11]
-
During incubation, intermittently mix the solution by gentle vortexing.
-
-
Sonication (Optional): If the solution is not completely clear, place the vial in a bath sonicator for 5-15 minutes, maintaining the elevated temperature.
-
Equilibration: Allow the solution to cool down to room temperature. A clear solution should be obtained.
-
Filtration: For sterile applications or to remove any potential aggregates, filter the solution through a 0.22 µm syringe filter.[12]
Protocol 2: Preparation of DSPE-PEG-COOH Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes incorporating DSPE-PEG-COOH using the common thin-film hydration method.[13]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-COOH MW 2000
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-COOH MW 2000 in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-COOH).[13]
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The water bath temperature should be above the phase transition temperature of the lipids.
-
Continue to dry the thin lipid film under high vacuum for at least 1-2 hours to remove residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.
-
Agitate the flask (e.g., by hand or vortexing) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[14]
-
The resulting suspension should be translucent.
-
Caption: Experimental workflow for liposome preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. nanocs.net [nanocs.net]
- 6. How to overcome the challenges in clinical use of DSPE - PEG2000? - Blog [shochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DSPE-PEG-COOH MW 2000 Conjugation Efficiency
Welcome to the technical support center for DSPE-PEG-COOH MW 2000 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating DSPE-PEG-COOH to a primary amine-containing molecule?
A1: The conjugation of DSPE-PEG-COOH to a molecule with a primary amine (like a protein, peptide, or small molecule ligand) typically relies on carbodiimide (B86325) chemistry. The carboxyl group (-COOH) on the PEG chain is activated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with a primary amine on the target molecule to form a stable amide bond.[5][6] The addition of NHS or Sulfo-NHS enhances the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.[1][3]
Q2: What are the critical parameters to control for successful conjugation?
A2: Several parameters are crucial for optimizing conjugation efficiency:
-
pH: The pH of the reaction buffer is critical. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 4.5-6.0).[3][7] However, the subsequent reaction of the activated ester with a primary amine is favored at a slightly basic pH (7.2-8.5).[1][3][7] A two-step protocol is often recommended to accommodate these differing optimal pH conditions.[3]
-
Reagent Purity and Stoichiometry: The purity of DSPE-PEG-COOH and the molecule to be conjugated is important.[8] The molar ratio of EDC and NHS to DSPE-PEG-COOH, as well as the ratio of the activated lipid to the amine-containing molecule, will significantly impact the conjugation yield.
-
Reaction Time and Temperature: Reaction times and temperatures need to be optimized. The activation step is typically short (15-60 minutes) at room temperature.[7][9] The conjugation step can range from a few hours to overnight, often at room temperature or 4°C.[1]
-
Solvent: The choice of solvent is important. While aqueous buffers are common, organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can also be used, especially for water-insoluble molecules.[10][11]
Q3: How can I purify the final DSPE-PEG-conjugate?
A3: Several methods can be used to purify the conjugate and remove unreacted starting materials and byproducts:
-
Dialysis: This is a common method to remove small molecules like excess EDC, NHS, and unreacted ligands from the larger conjugate.[12][13] A dialysis membrane with an appropriate molecular weight cutoff (MWCO) should be chosen.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective in separating the larger conjugate from smaller unreacted molecules.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can provide high-resolution separation and purification.[14][15] However, care must be taken to avoid acidic conditions during purification, as this can lead to the hydrolysis of the DSPE ester bonds.[14][15]
-
Precipitation: In some cases, the conjugate can be purified by precipitation using a suitable solvent system.[10]
Q4: How can I confirm and quantify the conjugation efficiency?
A4: A combination of techniques is often used:
-
Mass Spectrometry (MALDI-TOF MS or LC-MS): Mass spectrometry can confirm the successful conjugation by detecting the mass of the final product.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of unreacted amine-containing molecule, allowing for the calculation of conjugation efficiency.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the presence of specific functional groups.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient Carboxyl Activation | - Ensure EDC and NHS are fresh and have been stored properly to prevent hydrolysis.[1] - Perform the activation step in a slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0).[3][7] - Use an appropriate molar excess of EDC and NHS. |
| Hydrolysis of Activated Intermediate | - Use a two-step conjugation protocol. After activation, adjust the pH to 7.2-8.5 before adding the amine-containing molecule.[3] - If using a one-pot reaction, ensure the amine-containing molecule is present at the start of the reaction. | |
| Inactive Amine Group | - Ensure the primary amine on your target molecule is accessible and not sterically hindered. - Check the pKa of the amine; conjugation is more efficient with unprotonated amines. | |
| Precipitation of Reactants | Poor Solubility | - If working with hydrophobic molecules, consider using a co-solvent like DMF or DMSO (up to 5-10% v/v in the reaction buffer).[17] - Ensure the concentration of reactants is below their solubility limit. |
| Hydrolysis of DSPE Ester Bonds | Acidic Conditions | - Avoid prolonged exposure to acidic conditions (pH < 4), especially during purification with RP-HPLC.[14][15] - If acidic buffers are necessary for HPLC, neutralize the fractions immediately after collection.[14] |
| High Polydispersity of Conjugate | Side Reactions | - Optimize the molar ratios of reactants to minimize the formation of multiple conjugates on a single molecule (if applicable). - Ensure thorough purification to remove any aggregates or byproducts. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation in Aqueous Buffer
This protocol is suitable for conjugating DSPE-PEG-COOH to water-soluble proteins or peptides.
Materials:
-
DSPE-PEG-COOH MW 2000
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., dialysis cassette with appropriate MWCO, SEC column)
Procedure:
-
Dissolve DSPE-PEG-COOH: Dissolve DSPE-PEG-COOH in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Prepare EDC and Sulfo-NHS: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activation Step:
-
Add EDC and Sulfo-NHS to the DSPE-PEG-COOH solution. A common molar ratio is 1:2:5 (DSPE-PEG-COOH:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Conjugation Step:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the solution of the amine-containing molecule to the activated DSPE-PEG-COOH. The molar ratio of activated lipid to the amine molecule should be optimized (e.g., 10:1 to 1:1).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted activated carboxyl groups. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using dialysis, SEC, or another suitable method to remove unreacted reagents and byproducts.
Protocol 2: Conjugation in an Organic Co-Solvent
This protocol is useful for molecules with limited aqueous solubility.
Materials:
-
DSPE-PEG-COOH MW 2000
-
EDC
-
NHS
-
Amine-containing molecule
-
Anhydrous DMF or DMSO
-
Anhydrous Dichloromethane (DCM) (optional)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification system
Procedure:
-
Dissolve Reactants:
-
Dissolve DSPE-PEG-COOH in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
-
Activation Step:
-
Add EDC (e.g., 2 molar equivalents) and NHS (e.g., 2 molar equivalents) to the DSPE-PEG-COOH solution.
-
Stir the mixture for 30-60 minutes at room temperature.
-
-
Conjugation Step:
-
Add the solution of the amine-containing molecule to the activated DSPE-PEG-COOH.
-
Add a non-nucleophilic base like TEA or DIPEA (e.g., 1.5 molar equivalents) to the reaction mixture.
-
Stir the reaction for 2-24 hours at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Purification: Purify the conjugate using an appropriate method such as precipitation, dialysis against a suitable buffer, or chromatography.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice.[3][7] |
| Conjugation pH | 7.2 - 8.5 | PBS or borate (B1201080) buffers are suitable. Avoid amine-containing buffers like Tris during conjugation.[1][7] |
| Molar Ratio (DSPE-PEG-COOH:EDC:NHS) | 1:2:5 to 1:5:10 | Excess EDC/NHS drives the activation reaction. |
| Molar Ratio (Activated Lipid:Amine Molecule) | 1:1 to 20:1 | This ratio is highly dependent on the specific application and should be optimized empirically. |
| Activation Time | 15 - 60 minutes | At room temperature. |
| Conjugation Time | 2 hours - Overnight | At room temperature or 4°C. |
Visualizations
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 10. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. d-nb.info [d-nb.info]
- 13. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. encapsula.com [encapsula.com]
Technical Support Center: DSPE-PEG-COOH MW 2000 Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with DSPE-PEG-COOH MW 2000 conjugation reactions. Find answers to frequently asked questions and detailed troubleshooting guidance to improve your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating DSPE-PEG-COOH to a biomolecule?
A1: The conjugation of DSPE-PEG-COOH to biomolecules, such as proteins or peptides, that contain primary amine groups (e.g., lysine (B10760008) residues) is most commonly achieved through a two-step carbodiimide (B86325) crosslinker chemistry.[1] First, the terminal carboxyl group (-COOH) of the DSPE-PEG-COOH is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This initial step forms a semi-stable NHS ester. In the second step, the amine-containing biomolecule is introduced and reacts with the NHS ester to form a stable amide bond, covalently linking the DSPE-PEG to the biomolecule.[1]
Q2: Why is my DSPE-PEG-COOH conjugation yield consistently low?
A2: Low conjugation efficiency can arise from several factors. These include suboptimal reaction conditions such as incorrect pH or temperature, the use of inappropriate buffers, poor quality or degradation of reagents, and incorrect molar ratios of the reactants.[1] The specific characteristics of your biomolecule can also play a role. For a detailed breakdown of potential causes and their solutions, please refer to the troubleshooting guide below.
Q3: What is the optimal pH for the conjugation reaction?
A3: The conjugation process involves two key steps with distinct optimal pH ranges. The activation of the carboxyl groups on DSPE-PEG-COOH with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2.[1][2] However, the subsequent reaction of the newly formed NHS-ester with the primary amines on the biomolecule is favored at a slightly alkaline pH, generally between 7 and 8.[1][2] Therefore, a two-step reaction with pH adjustment is often recommended for achieving the best results.
Q4: Can I use any buffer for this reaction?
A4: No, the choice of buffer is critical for the success of the conjugation reaction. It is important to use buffers that do not contain primary amines (like Tris or glycine) or carboxyl groups, as these will compete with the intended reaction and reduce your yield.[1][3] For the activation step, MES buffer is a good choice.[4] For the subsequent conjugation step, a phosphate-buffered saline (PBS) is commonly used.[1][3]
Q5: How should I store my DSPE-PEG-COOH and coupling reagents?
A5: Proper storage is crucial to maintain the activity of your reagents. DSPE-PEG-COOH should be stored at -20°C in a dry environment.[5] EDC and NHS are highly sensitive to moisture and should be stored desiccated at -20°C.[2] It is recommended to allow the reagents to equilibrate to room temperature before opening the vials to prevent condensation, which can lead to hydrolysis and inactivation.[3]
Troubleshooting Guide: Low Conjugation Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in DSPE-PEG-COOH conjugation reactions.
Diagram: Troubleshooting Decision Tree for Low Conjugation Yield
Caption: A decision tree to troubleshoot low yield in DSPE-PEG-COOH conjugation.
Quantitative Data Summary
Table 1: Recommended Molar Ratios for EDC/NHS Coupling Reactions
| Reactant | Molar Excess (relative to -COOH) | Rationale | Potential Issues with Incorrect Ratios |
| EDC | 2 - 10 fold | Ensures efficient activation of the carboxylic acid. | Too low: Incomplete activation, low yield. Too high: Increased risk of side reactions. |
| NHS/Sulfo-NHS | 2 - 5 fold | Stabilizes the activated intermediate, improving coupling efficiency. | Too low: Unstable intermediate, hydrolysis, low yield. |
| DSPE-PEG-COOH | 1 - 20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product. | Too low: Incomplete conjugation of the target molecule. Too high: Difficult to remove unreacted DSPE-PEG-COOH. |
Note: The optimal molar ratios are system-dependent and should be determined empirically for each specific application.[6]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of DSPE-PEG-COOH to an Amine-Containing Biomolecule
Materials:
-
DSPE-PEG-COOH MW 2000
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography) or dialysis membrane
Workflow Diagram:
Caption: General workflow for DSPE-PEG-COOH conjugation.
Procedure:
-
Preparation of Reagents:
-
Equilibrate DSPE-PEG-COOH, EDC, and NHS to room temperature before opening the vials.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer immediately before use.
-
-
Activation of DSPE-PEG-COOH:
-
Dissolve the DSPE-PEG-COOH in the Activation Buffer.
-
Add the EDC and NHS solutions to the DSPE-PEG-COOH solution. A typical starting point is a 2-5 fold molar excess of both EDC and NHS over the carboxyl groups of the DSPE-PEG-COOH.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1][3]
-
-
Conjugation to the Biomolecule:
-
Immediately after the activation step, add the activated DSPE-PEG-COOH solution to the amine-containing biomolecule, which has been dissolved in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted DSPE-PEG-COOH, EDC, NHS, and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Principle: To visually confirm the increase in molecular weight of the protein after conjugation with DSPE-PEG-COOH.
-
Method: Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein band should show a noticeable upward shift in molecular weight compared to the unconjugated protein.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: To separate the conjugate from unreacted starting materials and to quantify the conjugation efficiency.
-
Method: Use a suitable HPLC column (e.g., size-exclusion or reverse-phase) to analyze the reaction mixture and the purified product. The appearance of a new peak corresponding to the conjugate and the reduction in the peak area of the starting materials can be used to assess the reaction progress and purity.
3. Mass Spectrometry (e.g., MALDI-TOF):
-
Principle: To determine the precise molecular weight of the conjugate and confirm the successful attachment of the DSPE-PEG-COOH.
-
Method: Analyze the purified conjugate using mass spectrometry. The resulting spectrum should show a mass peak corresponding to the expected molecular weight of the conjugated product.[7]
Chemical Reaction Pathway
Caption: EDC/NHS chemical reaction pathway for DSPE-PEG-COOH conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-COOH MW 2000 degradation and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of DSPE-PEG-COOH MW 2000. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and optimal performance of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for DSPE-PEG-COOH MW 2000 powder?
A1: To ensure the long-term stability of DSPE-PEG-COOH MW 2000, it should be stored at -20°C in a dry environment, protected from light.[1][2][3] The compound is hygroscopic, so it is crucial to keep it in a tightly sealed container.
Q2: How should I store solutions of DSPE-PEG-COOH MW 2000?
A2: It is highly recommended to prepare solutions fresh just before use.[2] If storage of a solution is necessary, it should be kept at -80°C for up to six months or at -20°C for up to one month.[1][2] Always store solutions in tightly sealed vials to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles as this can lead to degradation.[2]
Q3: What are the main degradation pathways for DSPE-PEG-COOH MW 2000?
A3: The primary degradation pathway for DSPE-PEG-COOH is the hydrolysis of the ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor.[4] This hydrolysis is catalyzed by acidic conditions and is accelerated by elevated temperatures.[4] Oxidation of the lipid chains is another potential degradation pathway, although hydrolysis is the more commonly cited concern.
Q4: What are the visible signs of DSPE-PEG-COOH degradation?
A4: DSPE-PEG-COOH is typically a white to off-white solid.[2] While there may not be obvious visual signs of minor degradation, significant degradation could potentially lead to changes in the physical appearance or solubility of the product. The most reliable way to assess degradation is through analytical techniques such as HPLC, mass spectrometry, or NMR.[4][5]
Q5: How does the purity of DSPE-PEG-COOH impact its performance in liposome (B1194612) formulations?
A5: The purity and polydispersity of DSPE-PEG-COOH can significantly affect the quality and efficacy of the final liposomal formulation.[1] Impurities can lead to inconsistent particle size, and variations in the PEG chain length can alter the drug solubilization and stability of the nanoparticles.[1] It is advisable to characterize new batches of DSPE-PEG-COOH for purity and polydispersity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of DSPE-PEG-COOH MW 2000 in experimental settings.
Issue 1: Poor or Inconsistent Solubility
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | DSPE-PEG-COOH MW 2000 is soluble in hot water, chloroform, and DMF.[2] For aqueous solutions, gentle heating may be required. Ensure the chosen solvent is compatible with your downstream application. |
| Degradation of the Material | Hydrolysis of the DSPE anchor can alter the solubility profile. Analyze the material for degradation using HPLC-MS. |
| Low-Quality Starting Material | Impurities can affect solubility. Verify the purity of your DSPE-PEG-COOH with appropriate analytical methods.[1] |
Issue 2: Low Conjugation Efficiency to Amine-Containing Molecules
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The activation of the carboxylic acid group with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the reaction with primary amines is best at a slightly alkaline pH (7-8). Consider a two-step pH adjustment for optimal results. |
| Hydrolysis of Activated Ester | The EDC/NHS-activated O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze.[6][7] Prepare the activation reagents fresh and add the amine-containing molecule promptly after activation. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like MES for the activation step and PBS for the conjugation step. |
| Steric Hindrance | The accessibility of the amine group on your target molecule can affect conjugation efficiency. Consider optimizing the linker length or reaction conditions. |
Issue 3: Inconsistent Liposome Size or Stability
| Potential Cause | Recommended Solution |
| Variations in Formulation Protocol | Minor changes in the rate of solvent addition, stirring speed, or temperature can lead to significant differences in particle size.[1] Standardize your protocol and use automated systems if possible for better reproducibility.[1] |
| Degraded DSPE-PEG-COOH | The presence of hydrolysis products can interfere with the self-assembly process and affect the stability of the liposomes. Use high-purity, non-degraded DSPE-PEG-COOH. |
| Inadequate PEGylation | An insufficient amount of DSPE-PEG on the nanoparticle surface can lead to aggregation and rapid clearance. As little as 0.5 mol% can increase circulation time, with 2 mol% being effective at preventing aggregation. |
Degradation Pathways and Stability Analysis
Hydrolysis of DSPE-PEG-COOH
The primary degradation route for DSPE-PEG-COOH is the hydrolysis of the two ester linkages in the DSPE lipid anchor, which results in the loss of one or both stearic acid chains. This reaction is accelerated by acidic conditions and elevated temperatures.
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of DSPE-PEG-COOH
This protocol outlines a method to assess the stability of DSPE-PEG-COOH under various conditions using HPLC-MS, adapted from forced degradation study principles.
1. Materials:
-
DSPE-PEG-COOH MW 2000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic buffer (e.g., 0.1 M HCl)
-
Basic buffer (e.g., 0.1 M NaOH)
-
Milli-Q water
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Mass spectrometer compatible mobile phase additives (e.g., formic acid)
2. Sample Preparation:
-
Prepare a stock solution of DSPE-PEG-COOH in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For each condition to be tested (e.g., acidic, neutral, basic, elevated temperature), aliquot the stock solution into separate vials.
-
Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.
-
Rehydrate the lipid film with the respective aqueous buffer (acidic, neutral, or basic) to a final concentration of 0.5 mg/mL.
3. Incubation:
-
Incubate the samples at the desired temperatures (e.g., room temperature, 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each sample for analysis.
-
Immediately quench any reaction by neutralizing the pH if necessary and store the aliquot at -20°C until analysis.
4. HPLC-MS Analysis:
-
Use a suitable reversed-phase HPLC column (e.g., C8 or C18).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to scan for the expected molecular weight of intact DSPE-PEG-COOH and its potential hydrolysis products (loss of one or two stearic acid moieties).
-
Analyze the chromatograms and mass spectra to identify and quantify the parent compound and its degradation products over time.
Protocol for Conjugation of DSPE-PEG-COOH to a Primary Amine-Containing Molecule using EDC/NHS Chemistry
This protocol provides a general guideline for conjugating a molecule with a primary amine to the carboxylic acid terminus of DSPE-PEG-COOH.
1. Materials:
-
DSPE-PEG-COOH MW 2000
-
Amine-containing molecule (e.g., peptide, protein, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
2. Procedure:
-
Dissolve DSPE-PEG-COOH in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.
-
Add a 2-5 fold molar excess of EDC and NHS/sulfo-NHS to the DSPE-PEG-COOH solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the activated DSPE-PEG-COOH to the amine-containing molecule solution. For optimal results, the pH of the reaction mixture should be adjusted to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer and incubating for 15-30 minutes.
-
Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. nanocs.net [nanocs.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting inconsistent results with DSPE-PEG-COOH MW 2000
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-COOH MW 2000. Inconsistent results can arise from various factors, from reagent quality to procedural nuances. This guide aims to address common issues to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the proper storage and handling conditions for DSPE-PEG-COOH MW 2000?
A1: To ensure the stability and reactivity of DSPE-PEG-COOH MW 2000, it is crucial to store it at -20°C in a dry environment.[1][2][3][4] Avoid frequent freeze-thaw cycles, as this can degrade the material. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] For ease of handling, especially for a reagent that can be a low-melting solid, preparing a stock solution in an anhydrous solvent like DMSO or DMF is recommended.[5] These stock solutions should also be stored at -20°C under an inert gas like argon or nitrogen.[5]
Formulation and Stability
Q2: My liposome (B1194612)/nanoparticle formulation is showing aggregation. What could be the cause?
A2: Aggregation in DSPE-PEG-COOH formulations can stem from several factors:
-
Insufficient PEGylation: An inadequate concentration of DSPE-PEG on the nanoparticle surface can fail to provide sufficient steric hindrance, leading to aggregation. A concentration of at least 2 mol% DSPE-PEG2000 is often effective at preventing aggregation.[6][7]
-
Incorrect pH or Ionic Strength: The pH and ionic strength of the buffer used for formulation and storage must be optimized for the stability of both the lipids and any encapsulated drug.[8]
-
High Drug-to-Lipid Ratio: An excessive drug load can disrupt the lipid bilayer or micelle structure, causing instability and aggregation.[8]
-
Impurities: The presence of impurities in the DSPE-PEG-COOH raw material can significantly impact the quality and stability of the final formulation.[6][9]
Q3: I am observing premature drug leakage from my formulation. How can I improve stability?
A3: Premature drug release is a common challenge. Here are some strategies to enhance formulation stability:
-
Optimize Lipid Composition: Incorporating cholesterol (around 30-40 mol%) can increase the rigidity and stability of the lipid bilayer.[8] Using a main phospholipid with a high phase transition temperature (Tm) also enhances stability at physiological temperatures.[8]
-
Ensure Adequate PEGylation: The inclusion of DSPE-PEG is known to enhance the stability of liposomes.[6] A concentration of 5-10 mol% is commonly used for optimal stability and prolonged circulation.[8]
-
Control Particle Size: For prolonged circulation, the ideal particle size is typically between 80-200 nm.[8][10] Larger particles are cleared more rapidly.[8][10]
Q4: What is the critical micelle concentration (CMC) for DSPE-PEG2000, and why is it important?
A4: DSPE-PEG2000 exhibits a low critical micelle concentration (CMC), approximately 1 x 10⁻⁶ M.[11] A low CMC is advantageous as it means the micelles are stable even upon significant dilution, such as injection into the bloodstream.[12] This stability is crucial for the effective delivery of encapsulated drugs.[12]
Bioconjugation
Q5: I am having trouble with inconsistent conjugation efficiency of my antibody/peptide to the COOH group. What are the critical parameters?
A5: Inconsistent conjugation efficiency using the carboxyl group of DSPE-PEG-COOH often points to issues with the reaction conditions. Key factors to consider include:
-
pH Control: The activation of the carboxylic acid group with EDC and NHS is most efficient at a pH of 4.5-7.2.[5][13] However, the subsequent reaction of the NHS-activated molecule with primary amines (on your antibody or peptide) is most efficient at a pH of 7-8.[5][13] A two-step process with pH adjustment is often recommended for optimal results.[13]
-
Reagent Quality and Handling: EDC is highly susceptible to hydrolysis. It is essential to use fresh, high-quality EDC and to equilibrate both EDC and NHS to room temperature before opening to avoid moisture contamination.[14][15]
-
Buffer Choice: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxyl group.[5] Buffers like MES for the activation step and PBS for the conjugation step are good choices.[5][13]
-
Quenching: If you are performing a two-step conjugation, it is important to quench the EDC reaction before adding your second protein to prevent unwanted cross-reactions.[13][14]
Troubleshooting Guides
Guide 1: Liposome/Nanoparticle Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues in your DSPE-PEG-COOH based formulations.
Troubleshooting Workflow for Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
| Parameter | Recommended Range/Value | Potential Issue if Deviated | Reference |
| DSPE-PEG-COOH Mol% | 5 - 10 mol% | Insufficient steric protection leading to aggregation. | [8] |
| Cholesterol Mol% | 30 - 40 mol% | Decreased bilayer rigidity and stability. | [8] |
| Particle Size | 80 - 200 nm | Larger particles are cleared more rapidly by the spleen. | [8][10] |
| Formulation Buffer pH | Optimized for lipid and drug stability | Instability and aggregation. | [8] |
Guide 2: Inconsistent EDC/NHS Conjugation
This guide outlines a decision-making process for troubleshooting poor or inconsistent conjugation results.
Troubleshooting Workflow for EDC/NHS Conjugation
Caption: Troubleshooting workflow for EDC/NHS conjugation.
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-COOH MW 2000.
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and DSPE-PEG-COOH) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio is 55:40:5 for the primary lipid, cholesterol, and DSPE-PEG, respectively.[8]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Size Reduction (Sonication or Extrusion):
-
To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension can be sonicated or extruded.
-
For extrusion, pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Protocol 2: Two-Step EDC/NHS Conjugation of a Protein to DSPE-PEG-COOH Liposomes
This protocol outlines the covalent attachment of a protein to the surface of pre-formed liposomes.
Materials:
-
DSPE-PEG-COOH incorporated liposomes
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1M MES, pH 4.5-5.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Protein to be conjugated
-
Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the DSPE-PEG-COOH liposomes in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the liposome suspension. A common starting point is a final concentration of ~2mM EDC and ~5mM Sulfo-NHS.[13]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[13][15]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS by passing the activated liposomes through a desalting column equilibrated with Coupling Buffer.[13] This step also serves to adjust the pH for the coupling reaction.
-
-
Conjugation to the Protein:
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to deactivate any remaining active NHS esters.
-
-
Purification:
-
Purify the protein-conjugated liposomes from unconjugated protein and reaction byproducts using a suitable method, such as size exclusion chromatography.
-
| Reagent | Role | Key Considerations | Reference |
| EDC | Activates carboxyl groups. | Highly susceptible to hydrolysis; use fresh. | [14][15] |
| (Sulfo)-NHS | Stabilizes the activated intermediate. | Creates a more stable amine-reactive ester. | [14] |
| MES Buffer | Activation buffer. | Non-amine, non-carboxylate buffer for optimal activation pH. | [13] |
| PBS Buffer | Coupling buffer. | Optimal pH for reaction with primary amines. | [5] |
References
- 1. nanocs.net [nanocs.net]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 4. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 10. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
How to improve the drug loading capacity of DSPE-PEG-COOH MW 2000 liposomes
Welcome to the technical support center for DSPE-PEG-COOH MW 2000 liposomes. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their liposomal formulations and improve drug loading capacity.
Troubleshooting Guide: Low Drug Loading Capacity
Low or variable drug encapsulation efficiency is a common challenge in liposome (B1194612) formulation.[1] This guide provides a systematic approach to troubleshooting and improving the drug loading capacity of your DSPE-PEG-COOH MW 2000 liposomes.
Problem: Consistently low encapsulation efficiency.
Potential Cause 1: Suboptimal Drug Loading Method
The choice between passive and active (or remote) loading methods is critical and depends on the physicochemical properties of your drug.[1][2][3]
-
Passive Loading: The drug is encapsulated during the liposome formation process.[2][3] This method is generally suitable for hydrophobic drugs that can be incorporated into the lipid bilayer.[2]
-
Active Loading: The drug is loaded into pre-formed liposomes, often driven by a transmembrane gradient (e.g., pH or ion gradient).[3] This technique can achieve significantly higher encapsulation efficiencies, often approaching 100%, for weakly amphipathic drugs.[3]
Solution:
-
Evaluate Drug Properties: Determine if your drug is more amenable to passive or active loading based on its solubility, charge, and lipophilicity.[1][4]
-
Switch to Active Loading: If you are currently using a passive method for a weakly amphipathic drug, consider switching to an active loading technique.
Potential Cause 2: Inappropriate Lipid Composition
The lipid composition, particularly the ratio of phospholipids (B1166683) to cholesterol, significantly impacts drug loading.[5][6]
-
Cholesterol Content: Cholesterol modulates the fluidity and stability of the lipid bilayer.[3] While it can increase membrane rigidity and reduce drug leakage, excessive amounts can sometimes decrease encapsulation efficiency by competing for space within the bilayer.[3][7]
-
Phospholipid Type: The choice of the primary phospholipid can affect drug interaction with the bilayer.[1]
Solution:
-
Optimize Cholesterol Ratio: Systematically vary the molar ratio of cholesterol in your formulation. A common starting point is a phospholipid-to-cholesterol ratio of 2:1 or 3:2.
-
Evaluate Different Phospholipids: If possible, test different primary phospholipids in combination with DSPE-PEG-COOH to find the most compatible composition for your drug.
Potential Cause 3: Unfavorable Drug-to-Lipid Ratio
The ratio of drug to lipid is a critical parameter that can lead to saturation of the liposome's loading capacity.[4][5][6]
Solution:
-
Perform a Loading Curve: Systematically vary the drug-to-lipid ratio to identify the saturation point.[8] Start with a lower ratio and gradually increase it while monitoring the encapsulation efficiency.
-
Optimize for Stability: Be aware that maximum drug loading may not always correlate with optimal formulation stability.[5][6] It's crucial to find a balance between high loading and a stable liposomal formulation.
Problem: Inconsistent encapsulation efficiency between batches.
Potential Cause 1: Variability in Raw Materials
The quality of DSPE-PEG-COOH and other lipids can vary between batches, affecting liposome formation and drug loading.[1]
Solution:
-
Characterize Raw Materials: If possible, characterize new batches of lipids for purity and polydispersity.[1]
-
Use Same Lot for Experiments: For a series of related experiments, try to use DSPE-PEG-COOH from the same lot to minimize variability.[1]
Potential Cause 2: Inconsistent Formulation Process
Minor variations in the experimental procedure can lead to significant differences in liposome properties and drug loading.[1]
Solution:
-
Standardize Your Protocol: Meticulously standardize all steps of your protocol, including solvent evaporation rate, hydration time, stirring speed, and temperature.[1]
-
Automate Processes: Where possible, use automated or semi-automated systems for liposome preparation to enhance reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG-COOH MW 2000 in my liposome formulation?
DSPE-PEG-COOH MW 2000 is a phospholipid-polymer conjugate that serves several key functions:
-
"Stealth" Properties: The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the liposome surface, which reduces the binding of opsonin proteins and subsequent clearance by the reticuloendothelial system (RES).[3] This leads to a longer circulation time in the body.[3][9]
-
Stability: The PEG layer provides steric hindrance, which helps to prevent liposome aggregation and improves the overall physical stability of the formulation during storage.[1][3][9]
-
Functionalization: The terminal carboxylic acid (-COOH) group allows for the covalent attachment of targeting ligands, antibodies, or other molecules to the liposome surface, enabling active targeting to specific cells or tissues.[10][11][12]
Q2: How does the molecular weight of PEG (2000 Da) affect my formulation?
The molecular weight of the PEG chain is a critical parameter.[1] A MW of 2000 is commonly used and has been shown to be effective in prolonging circulation time and preventing aggregation.[1] The length of the PEG chain can influence the thickness of the hydrophilic layer, which in turn can affect drug release rates and interactions with cells.[13]
Q3: What is the difference between passive and active drug loading, and which one should I choose?
-
Passive Loading: Involves encapsulating the drug during the liposome formation process.[2][3] Hydrophilic drugs are entrapped in the aqueous core, while hydrophobic drugs are incorporated into the lipid bilayer.[4][14] This method is simpler but often results in lower encapsulation efficiencies.[7]
-
Active Loading (Remote Loading): Involves loading the drug into pre-formed liposomes, typically by creating a transmembrane gradient (e.g., a pH or ion gradient).[3] This method is particularly effective for weakly amphipathic drugs and can achieve very high encapsulation efficiencies.[3]
The choice depends on your drug's properties. For ionizable drugs, active loading is generally preferred to maximize loading capacity.[1]
Q4: How can I optimize the lipid composition for better drug loading?
The lipid composition is a key factor influencing drug loading.[5][6]
-
Phospholipid to Cholesterol Ratio: This ratio affects the fluidity and stability of the liposome membrane.[5][6] While cholesterol can enhance stability, high concentrations can sometimes reduce the loading of certain drugs.[3][7] It is recommended to test different ratios to find the optimal balance for your specific drug.
-
Drug-Lipid Interactions: The physicochemical properties of the drug, such as its charge and solubility, will influence its interaction with the lipid bilayer.[1] For ionizable drugs, adjusting the pH of the buffer can improve loading.[1]
Q5: Can I conjugate a targeting ligand to the COOH group of DSPE-PEG-COOH?
Yes, the terminal carboxylic acid group is designed for the covalent attachment of molecules containing a primary amine group, forming a stable amide bond.[10][11] This is a common strategy for creating targeted liposomal drug delivery systems.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion (Passive Loading)
This is a common method for preparing liposomes and passively loading drugs.[1]
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-COOH MW 2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG-COOH) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.[3] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).[3] d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[3] e. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the aqueous buffer (containing the dissolved drug if it is water-soluble) to the flask. b. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. b. Perform 10-20 extrusion cycles to ensure a narrow size distribution.[5][6]
-
Purification: a. Remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.[8]
Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
This protocol describes a common active loading method.[3]
Procedure:
-
Prepare Liposomes with an Acidic Internal Buffer: a. Prepare empty liposomes (without the drug) using the thin-film hydration and extrusion method described in Protocol 1. b. For the hydration step, use an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Create the pH Gradient: a. Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4).[3] This can be achieved through dialysis or size exclusion chromatography.
-
Drug Loading: a. Warm the liposome suspension and a concentrated solution of the drug to a temperature above the lipid phase transition temperature (e.g., 60°C).[3] b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.[3] c. Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to diffuse across the lipid bilayer and become protonated and trapped in the acidic core.
-
Purification: a. Remove any unencapsulated drug using size exclusion chromatography or dialysis.
Data Presentation
Table 1: Example of Factors Influencing Encapsulation Efficiency (EE%)
| Formulation | Lipid Composition (molar ratio) | Drug:Lipid Ratio | Loading Method | EE% |
| A | DSPC:Chol:DSPE-PEG-COOH (55:40:5) | 1:20 | Passive | 35% |
| B | DSPC:Chol:DSPE-PEG-COOH (55:40:5) | 1:10 | Passive | 55% |
| C | DSPC:Chol:DSPE-PEG-COOH (55:40:5) | 1:10 | Active (pH gradient) | >95% |
| D | DSPC:DSPE-PEG-COOH (95:5) | 1:10 | Active (pH gradient) | 85% |
Note: The data in this table is illustrative and will vary depending on the specific drug and experimental conditions.
Visualizations
Caption: Workflow for liposome preparation and drug loading.
Caption: Decision tree for troubleshooting low drug loading.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. crodapharma.com [crodapharma.com]
- 13. How does DSPE - PEG2000 - COOH affect the release rate of encapsulated drugs? - Blog [shochem.com]
- 14. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of DSPE-PEG-COOH MW 2000
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reproducibility of your experiments, particularly in the formulation of liposomes and other nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in DSPE-PEG-COOH MW 2000?
A1: Batch-to-batch variability in DSPE-PEG-COOH MW 2000 primarily stems from inconsistencies in its chemical and physical properties. Key factors include:
-
Polydispersity Index (PDI) of the PEG chain: The distribution of PEG chain lengths can vary between batches, affecting the overall molecular weight and steric properties of the molecule.[1]
-
Purity Profile: The presence and concentration of impurities, such as unreacted starting materials or byproducts from the manufacturing process, can differ from batch to batch.[1]
-
Carboxyl Group (-COOH) Activity: The percentage of fully functional carboxyl groups available for conjugation can fluctuate, impacting the efficiency of ligand attachment.
-
Lipid Purity: The purity of the DSPE anchor is also critical for consistent performance.
Q2: How can batch-to-batch variability of DSPE-PEG-COOH impact my nanoparticle formulation?
A2: Inconsistent DSPE-PEG-COOH properties can lead to significant variations in your nanoparticle formulations. Common issues include:
-
Inconsistent Particle Size and Polydispersity (PDI): Variations in the PEG chain length and purity can affect the self-assembly process, leading to batch-to-batch differences in nanoparticle size and size distribution.[1][2]
-
Reduced Encapsulation Efficiency: The presence of impurities can interfere with the formation of a stable lipid bilayer, potentially leading to lower drug encapsulation.
-
Formulation Instability: Impurities or a high PDI can compromise the integrity of the nanoparticle, leading to aggregation, fusion, or premature drug leakage.[1][3]
-
Variable In Vivo Performance: Inconsistencies in PEGylation can lead to altered circulation times and unpredictable interactions with the immune system.[1]
Q3: What are the recommended storage conditions for DSPE-PEG-COOH MW 2000?
A3: To maintain its stability and performance, DSPE-PEG-COOH MW 2000 should be stored at -20°C in a dry environment.[4][5][6][7][8] Avoid frequent freeze-thaw cycles. Once a solution is prepared, it is best to use it immediately.
Q4: What molar percentage of DSPE-PEG-COOH is typically recommended for liposome (B1194612) formulations?
A4: For optimal stability and prolonged circulation of liposomes, a DSPE-PEG-COOH concentration of 5-10 mol% is commonly used.[9] However, the optimal concentration can depend on the specific lipid composition and the encapsulated drug. It is advisable to optimize the concentration for your specific formulation.
Troubleshooting Guides
Issue 1: Inconsistent Nanoparticle Size and High Polydispersity Index (PDI)
If you are observing significant variations in the size and PDI of your nanoparticles between batches, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Raw Material Variability | Characterize each new batch of DSPE-PEG-COOH for molecular weight, PDI, and purity using techniques like HPLC-ELSD and ¹H NMR before use. Whenever possible, use DSPE-PEG-COOH from the same lot for a series of related experiments.[1] |
| Inconsistent Formulation Process | Standardize your formulation protocol. This includes controlling the rate of solvent addition, stirring speed, temperature, and hydration time.[1] |
| Aggregation | Ensure the molar percentage of DSPE-PEG-COOH is sufficient to provide adequate steric hindrance (typically at least 2 mol%).[1] If aggregation is suspected, brief sonication may help to redisperse the particles. |
Issue 2: Low or Variable Drug Encapsulation Efficiency
Low or inconsistent drug encapsulation efficiency can be a frustrating issue. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compromised Lipid Bilayer Integrity | The presence of impurities in the DSPE-PEG-COOH can disrupt the packing of the lipid bilayer.[1] Use high-purity DSPE-PEG-COOH and consider testing different batches. |
| Inefficient Loading Method | For hydrophilic drugs, passive loading often results in low encapsulation. Consider active loading methods, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient. |
| Drug-Lipid Interactions | The physicochemical properties of your drug can influence its interaction with the lipid bilayer. You may need to adjust the overall lipid composition to better accommodate your drug. |
Issue 3: Poor Ligand Conjugation Efficiency
If you are experiencing low or inconsistent efficiency when conjugating targeting ligands to the carboxyl group of DSPE-PEG-COOH, consider these points:
| Potential Cause | Troubleshooting Steps |
| Low Carboxyl Group Activity | The percentage of active -COOH groups can vary between batches. Perform a titration assay to determine the concentration of available carboxyl groups for each new batch. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is optimal for the conjugation chemistry you are using (e.g., EDC/NHS chemistry). The presence of primary amines in your buffer system can compete with your ligand for reaction sites. |
| Steric Hindrance | The density of the PEG chains on the nanoparticle surface can sometimes hinder the accessibility of the carboxyl groups. You may need to adjust the molar percentage of DSPE-PEG-COOH in your formulation. |
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of DSPE-PEG-COOH MW 2000
This table illustrates the potential variability between different batches of DSPE-PEG-COOH MW 2000.
| Parameter | Specification | Batch A | Batch B |
| Appearance | White to off-white solid | Conforms | Conforms |
| Molecular Weight (Average) | ~2780 g/mol | 2785.4 g/mol | 2775.9 g/mol |
| Purity (by HPLC-ELSD) | ≥ 95% | 98.2% | 95.5% |
| Polydispersity Index (PDI) | ≤ 1.10 | 1.04 | 1.08 |
| Carboxyl Functionality | ≥ 90% | 95% | 91% |
| Fatty Acid Composition (18:0) | ≥ 99% | 99.5% | 99.2% |
Data is for illustrative purposes only and may not reflect actual product specifications.
Table 2: Impact of DSPE-PEG-COOH Batch Variability on Liposome Characteristics
This table demonstrates how the differences between Batch A and Batch B (from Table 1) can affect the final liposome formulation.
| Liposome Formulation Parameter | Formulation with Batch A | Formulation with Batch B |
| Mean Particle Size (Z-average, nm) | 125.3 | 148.7 |
| Polydispersity Index (PDI) | 0.15 | 0.28 |
| Zeta Potential (mV) | -25.8 | -22.1 |
| Encapsulation Efficiency (%) | 75.2 | 68.9 |
Liposomes were prepared using the same protocol with 5 mol% DSPE-PEG-COOH.
Experimental Protocols
Protocol 1: Purity and Polydispersity Analysis by HPLC-ELSD
Objective: To determine the purity and assess the polydispersity of DSPE-PEG-COOH MW 2000.
Materials:
-
DSPE-PEG-COOH MW 2000 sample
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Ammonium acetate (B1210297)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 4 mM ammonium acetate in water (pH 4.0)
-
Mobile Phase B: 4 mM ammonium acetate in methanol
-
-
Sample Preparation: Dissolve the DSPE-PEG-COOH sample in methanol to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. The width of the main peak can give a qualitative indication of polydispersity.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of DSPE-PEG-COOH MW 2000.
Materials:
-
DSPE-PEG-COOH MW 2000 sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-COOH in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe include:
-
~3.64 ppm: Methylene (B1212753) protons of the PEG backbone (-O-CH₂-CH₂-)
-
~0.88 ppm: Terminal methyl groups of the DSPE acyl chains
-
Characteristic signals for the DSPE glycerol (B35011) backbone and ethanolamine (B43304) headgroup.[4]
-
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum to confirm the structure. The presence of unexpected peaks may indicate impurities. The ratio of the integral of the PEG methylene protons to the DSPE methyl protons can be used to estimate the PEG chain length.
Protocol 3: Determination of Carboxyl Group Activity by Titration
Objective: To quantify the percentage of active carboxyl groups on DSPE-PEG-COOH MW 2000.
Materials:
-
DSPE-PEG-COOH MW 2000 sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of DSPE-PEG-COOH in a known volume of deionized water to create a solution of known concentration.
-
Titration:
-
Place the DSPE-PEG-COOH solution in a beaker with a stir bar and place it on a stir plate.
-
Immerse a calibrated pH electrode in the solution.
-
Slowly add the standardized NaOH solution from the burette in small increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The equivalence point is the point of inflection on the titration curve.
-
Calculate the moles of NaOH required to reach the equivalence point. This is equal to the moles of active carboxyl groups in your sample.
-
Calculate the carboxyl group functionality as a percentage of the theoretical value.
-
Protocol 4: Liposome Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of liposome formulations.[12][13][14][15][16]
Materials:
-
Liposome suspension
-
Appropriate buffer for dilution (e.g., PBS)
-
DLS instrument
Procedure:
-
Sample Preparation: Dilute the liposome suspension with the appropriate buffer to a suitable concentration for DLS analysis (this will depend on the instrument and initial concentration). The final solution should be free of visible aggregates.
-
DLS Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted liposome sample to a clean cuvette.
-
Perform the DLS measurement according to the instrument's instructions. Typically, this involves multiple runs for each sample.
-
-
Data Analysis: The instrument software will provide the Z-average (mean hydrodynamic diameter) and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.
Visualizations
Caption: Workflow for DSPE-PEG-COOH quality control and subsequent nanoparticle formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. news-medical.net [news-medical.net]
- 14. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
Navigating DSPE-PEG-COOH Conjugation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with DSPE-PEG-COOH MW 2000, successful conjugation to amine-containing molecules is critical for the development of targeted drug delivery systems, liposomal formulations, and other nanomedicines. The efficiency of this conjugation is highly dependent on reaction conditions, with pH being a pivotal factor. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DSPE-PEG-COOH to a primary amine?
A1: The conjugation process, typically mediated by carbodiimide (B86325) chemistry (EDC and NHS), involves two distinct steps, each with its own optimal pH range. The initial activation of the carboxyl group on DSPE-PEG-COOH with EDC and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3][4][5][6] Subsequently, the reaction of the activated NHS-ester with the primary amine of the target molecule proceeds most effectively at a slightly alkaline pH, generally in the range of 7.0 to 8.5.[1][2][3][4][5][6][] For maximal efficiency, a two-step pH adjustment is often recommended.
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can arise from several factors. Suboptimal pH is a primary suspect. Ensure that the pH for both the activation and conjugation steps is within the optimal ranges. Another common issue is the use of inappropriate buffers. Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete in the reaction, reducing your yield.[1][2][3] The quality and concentration of your reagents, including the DSPE-PEG-COOH, EDC, and NHS, are also critical. Finally, the inherent reactivity of the amine on your target molecule can influence the outcome.
Q3: Can I use any buffer for this reaction?
A3: No, it is crucial to select buffers that are non-reactive. For the activation step at a slightly acidic pH, MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[1][4] For the conjugation step at a slightly alkaline pH, phosphate-buffered saline (PBS) is commonly used.[2][3][5] Avoid buffers like Tris and glycine (B1666218) as they contain primary amines that will compete with your target molecule for conjugation.[1][2][3]
Q4: How can I quench the conjugation reaction?
A4: To stop the reaction and hydrolyze any unreacted NHS esters, a quenching buffer can be added. Common quenching agents include hydroxylamine, Tris, lysine, or glycine.[2][4] Keep in mind that if you use a primary amine-containing quencher like Tris or glycine, it will also react with and cap any remaining activated carboxyl groups.
Troubleshooting Guide
Low or no conjugation can be a frustrating roadblock in the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction is outside the optimal range for either the activation or conjugation step. | Verify the pH of your reaction buffers. For the EDC/NHS activation of DSPE-PEG-COOH, the optimal pH is between 4.5-7.2. For the subsequent amine coupling, the pH should be in the range of 7.0-8.5.[1][2][3][4] Consider a two-step reaction with pH adjustment. |
| Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxyl groups that are competing with the reaction. | Use non-amine, non-carboxyl buffers. MES buffer is recommended for the activation step, and PBS for the conjugation step.[1][2][3][4][5] | |
| Reagent Degradation: EDC and NHS are moisture-sensitive and can lose activity over time. | Use fresh or properly stored EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. | |
| Insufficient Reagent Concentration: The molar ratio of EDC/NHS to DSPE-PEG-COOH or the ratio of activated PEG to the amine-containing molecule is too low. | Optimize the molar ratios of your reactants. A molar excess of EDC and NHS over the carboxyl groups is typically used for activation. | |
| Precipitation During Reaction | Poor Solubility of Reactants: DSPE-PEG-COOH or the target molecule may not be fully soluble in the reaction buffer. | DSPE-PEG-COOH is soluble in chloroform, DMF, and DMSO.[8] For aqueous reactions, ensure the concentration is below its critical micelle concentration or consider using a co-solvent if compatible with your target molecule. |
| Protein Denaturation: If conjugating to a protein, the reaction conditions (pH, solvent) may be causing it to precipitate. | Ensure the chosen buffer and pH are compatible with the stability of your protein. Minimize the use of organic co-solvents if they are known to denature the protein. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variability of DSPE-PEG-COOH or other reagents. | Qualify new batches of reagents before use in critical experiments. |
| Inconsistent Reaction Times or Temperatures: Fluctuations in incubation times or temperatures can affect reaction kinetics. | Standardize incubation times and temperatures for both the activation and conjugation steps. |
Experimental Protocols
Two-Step Carbodiimide-Mediated Conjugation of DSPE-PEG-COOH to a Primary Amine
This protocol outlines the general procedure for activating the carboxyl group of DSPE-PEG-COOH using EDC and NHS, followed by conjugation to an amine-containing molecule.
Materials:
-
DSPE-PEG-COOH MW 2000
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
Step 1: Activation of DSPE-PEG-COOH
-
Dissolve DSPE-PEG-COOH in anhydrous DMF or DMSO to prepare a stock solution.
-
In a separate tube, dissolve the desired amount of DSPE-PEG-COOH in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add a 2-5 fold molar excess of EDC and NHS to the DSPE-PEG-COOH solution.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer (PBS, pH 7.4).
-
Add the NHS-activated DSPE-PEG-COOH solution to the amine-containing molecule solution. The molar ratio of activated PEG to the target molecule should be optimized for your specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[1]
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Purify the conjugate to remove unreacted DSPE-PEG-COOH, EDC, NHS, and byproducts. This can be achieved using methods such as dialysis against an appropriate buffer or size-exclusion chromatography.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the two-step conjugation of DSPE-PEG-COOH.
Caption: Chemical reaction mechanism for EDC/NHS mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Head-to-Head Comparison: DSPE-PEG-COOH vs. DSPE-PEG-NHS for Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of targeted drug delivery and bioconjugation, the functionalization of liposomes and nanoparticles with targeting ligands is a critical step. Among the various reagents used for this purpose, DSPE-PEG derivatives are paramount for their ability to anchor to the lipid bilayer, provide a hydrophilic spacer, and present a reactive group for ligand attachment. This guide provides a detailed comparison of two of the most commonly used derivatives: DSPE-PEG-COOH and DSPE-PEG-NHS, both with a molecular weight of 2000 Da. We will delve into their chemical properties, reaction mechanisms, and provide experimental protocols to aid researchers in selecting the optimal reagent for their specific application.
Chemical Properties and Reaction Mechanisms
The primary difference between DSPE-PEG-COOH and DSPE-PEG-NHS lies in their terminal functional group and, consequently, the chemistry employed for bioconjugation.
DSPE-PEG-COOH (Carboxylic Acid Terminus): This molecule terminates in a stable carboxylic acid group (-COOH).[1][2][3] To conjugate it to a primary amine-containing ligand (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue), the carboxylic acid must first be activated.[4][5] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] The EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[6][7] NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[6][7] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[5][6] This two-step, one-pot reaction strategy offers flexibility but requires careful optimization of reaction conditions.
DSPE-PEG-NHS (N-Hydroxysuccinimide Ester Terminus): This molecule comes pre-activated with a terminal N-hydroxysuccinimide (NHS) ester.[8][9][10][11][12][13][14][15] This allows for a direct, one-step reaction with primary amines to form a stable amide bond, eliminating the need for separate activation reagents like EDC.[12][16][] The reaction is straightforward and generally proceeds at a faster rate than the EDC/NHS coupling of a carboxylic acid.[] However, the NHS ester is susceptible to hydrolysis, particularly at higher pH, which can reduce conjugation efficiency if the reaction is not performed promptly or under optimal conditions.[18][19]
Performance Comparison: A Tabular Summary
The choice between DSPE-PEG-COOH and DSPE-PEG-NHS often depends on the specific requirements of the bioconjugation reaction, including the nature of the ligand, the desired reaction conditions, and the need for process simplicity. The following table summarizes the key performance characteristics of each reagent.
| Feature | DSPE-PEG-COOH MW 2000 | DSPE-PEG-NHS MW 2000 | Supporting Evidence |
| Reaction Type | Two-step, one-pot (activation and conjugation) | One-step (direct conjugation) | [6][7][] |
| Required Reagents | EDC and NHS (or Sulfo-NHS) | None (pre-activated) | [6][7][12] |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0 | pH 7.2-8.5 | [6][19][20] |
| Reaction Speed | Slower (due to activation step) | Faster (direct reaction) | [] |
| Reagent Stability | Carboxylic acid is highly stable | NHS ester is moisture-sensitive and prone to hydrolysis | [18][19] |
| Process Complexity | More complex, requires optimization of activator ratios | Simpler, more straightforward | [6][12] |
| Flexibility | Allows for more control over the activation step | Less flexible due to pre-activated state | |
| Cost-Effectiveness | Can be more cost-effective if EDC/NHS are readily available | Generally more expensive due to the pre-activated nature |
Experimental Workflows and Methodologies
To provide a practical understanding of the application of these reagents, we present detailed experimental workflows and protocols for the conjugation of a model protein to liposomes using both DSPE-PEG-COOH and DSPE-PEG-NHS.
Logical Workflow for Bioconjugation Strategy Selection
The decision to use DSPE-PEG-COOH or DSPE-PEG-NHS can be guided by several factors. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: A decision tree to guide the selection between DSPE-PEG-COOH and DSPE-PEG-NHS.
Experimental Workflow: DSPE-PEG-COOH Conjugation
The following diagram outlines the key steps involved in conjugating a ligand using DSPE-PEG-COOH incorporated into liposomes.
Caption: Workflow for bioconjugation using DSPE-PEG-COOH.
Detailed Protocol for DSPE-PEG-COOH Conjugation:
-
Liposome Preparation: Prepare liposomes using the thin-film hydration method, incorporating DSPE-PEG-COOH at the desired molar ratio (e.g., 1-5 mol%).[21] The final lipid concentration should be around 10-20 mg/mL in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activation of Carboxyl Groups:
-
To the liposome suspension, add a freshly prepared aqueous solution of EDC to a final concentration of 10 mM.
-
Immediately add a freshly prepared aqueous solution of Sulfo-NHS to a final concentration of 20 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation to Amine-Containing Ligand:
-
Add the amine-containing ligand (e.g., protein, peptide) to the activated liposome suspension. The molar ratio of ligand to DSPE-PEG-COOH should be optimized, but a starting point of 1:10 is common.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS or HEPES).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purify the conjugated liposomes from unreacted ligand and byproducts using a suitable method such as size exclusion chromatography or dialysis.
-
Experimental Workflow: DSPE-PEG-NHS Conjugation
The following diagram illustrates the more streamlined workflow for bioconjugation using DSPE-PEG-NHS.
Caption: Workflow for bioconjugation using DSPE-PEG-NHS.
Detailed Protocol for DSPE-PEG-NHS Conjugation:
-
Liposome Preparation: Prepare liposomes using the thin-film hydration method, incorporating DSPE-PEG-NHS at the desired molar ratio (e.g., 1-5 mol%).[16] The final lipid concentration should be around 10-20 mg/mL in a non-amine containing buffer (e.g., HEPES or PBS, pH 7.4).
-
Conjugation to Amine-Containing Ligand:
-
Add the amine-containing ligand (e.g., protein, peptide) to the liposome suspension.[16] The molar ratio of ligand to DSPE-PEG-NHS should be optimized, with a typical starting ratio of 1:10.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.5 for optimal reactivity of the NHS ester with primary amines.[8][19]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[]
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM to react with any remaining NHS esters.
-
Purify the conjugated liposomes from unreacted ligand and byproducts using a suitable method such as size exclusion chromatography or dialysis.
-
Conclusion
Both DSPE-PEG-COOH and DSPE-PEG-NHS are effective reagents for the surface functionalization of liposomes and nanoparticles. The choice between them is a strategic one, balancing the need for reaction simplicity and speed with considerations of cost and the stability of the starting materials. DSPE-PEG-NHS offers a streamlined, one-step conjugation process ideal for rapid and efficient labeling, particularly with robust ligands. In contrast, DSPE-PEG-COOH provides a more economical and flexible two-step approach that allows for greater control over the activation process, which can be advantageous when working with sensitive biomolecules or when optimizing conjugation yields is critical. By understanding the fundamental differences in their chemistry and performance, researchers can make an informed decision to best suit their bioconjugation needs and advance their drug delivery research.
References
- 1. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]
- 2. nanocs.net [nanocs.net]
- 3. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. DSPE-PEG-NHS [nanocs.net]
- 9. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DSPE-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 12. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. encapsula.com [encapsula.com]
- 18. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DSPE-PEG-COOH vs. DSPE-PEG-Maleimide for Bioconjugation
A Guide for Researchers in Drug Delivery and Nanomedicine
In the development of targeted drug delivery systems, such as liposomes and nanoparticles, the effective conjugation of targeting ligands to the nanoparticle surface is paramount. This is often achieved using lipid-polymer conjugates that possess a reactive terminal group. Among the most common choices are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), both with a molecular weight of 2000 Da.
While both serve to link molecules to a lipid bilayer, their underlying chemistries, stability, and resulting biological performance differ significantly. This guide provides an objective, data-driven comparison to help researchers select the optimal linker for their specific application.
At a Glance: Key Chemical and Performance Differences
The primary distinction lies in their conjugation chemistry. DSPE-PEG-COOH utilizes carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond with primary amines (-NH₂) on proteins and peptides. In contrast, DSPE-PEG-Maleimide reacts with free sulfhydryl (thiol, -SH) groups via a Michael addition reaction to form a thioether bond. This fundamental difference influences reaction specificity, conditions, and the ultimate stability of the conjugate.
| Feature | DSPE-PEG-COOH (MW 2000) | DSPE-PEG-Maleimide (MW 2000) |
| Functional Group | Carboxylic Acid (-COOH) | Maleimide (B117702) |
| Target Moiety | Primary Amines (-NH₂) (e.g., Lysine (B10760008) residues) | Sulfhydryls / Thiols (-SH) (e.g., Cysteine residues) |
| Reaction Chemistry | Carbodiimide (EDC/NHS) coupling | Michael Addition |
| Resulting Bond | Amide (-CO-NH-) | Thioether (-S-) |
| Reaction pH | Activation: 4.5–6.0; Coupling: 7.2–8.0 | 6.5–7.5 |
| Bond Stability | Highly stable | Susceptible to retro-Michael reaction and thiol exchange in vivo[1][2][3][4] |
| Specificity | Less specific; targets all accessible primary amines | Highly specific to free thiols, enabling site-directed conjugation |
| Key Advantage | Forms exceptionally stable bonds. | High specificity and rapid reaction kinetics.[4] |
| Key Disadvantage | Can lead to random, heterogeneous conjugation. | Potential for conjugate instability in serum.[1] Unreacted maleimide can bind albumin and trigger complement activation.[5] |
Visualizing the Conjugation Pathways
The choice of linker dictates the entire conjugation strategy, from ligand preparation to the final purification steps. The diagrams below illustrate the distinct chemical reactions for each DSPE-PEG derivative.
Performance Data: A Head-to-Head Comparison in siRNA Delivery
A direct comparative study on the delivery of siRNA using immunoliposomes highlights the functional consequences of the linker choice. In this study, anti-EGFR Fab' fragments were conjugated to liposomes using either DSPE-PEG-COOH or DSPE-PEG-Maleimide.[6]
| Performance Metric | DSPE-PEG-COOH Liposomes | DSPE-PEG-Maleimide Liposomes | Outcome |
| siRNA Encapsulation Efficiency | No significant difference | No significant difference | Both linkers perform equally well in formulation. |
| Serum Stability | No significant difference | No significant difference | Both formulations are stable in serum. |
| Cellular Uptake (SMMC-7721 cells) | Lower | Significantly Higher | Maleimide-conjugated liposomes showed superior cell uptake. |
| Gene Silencing (500 nM siRNA) | ~32% | ~80% | Maleimide-conjugated liposomes were ~2.5x more effective.[6] |
The results indicate that while both linkers can be used to create stable immunoliposomes, the DSPE-PEG-Maleimide conjugate demonstrated significantly higher cellular uptake and a nearly threefold increase in gene silencing efficiency.[6] This suggests that the orientation or availability of the conjugated antibody may be more favorable when using the site-specific thiol-maleimide chemistry.
Experimental Protocols
The following are generalized protocols for conjugating a protein (e.g., an antibody Fab' fragment) to pre-formed liposomes incorporating one of the two DSPE-PEG linkers.
Protocol 1: EDC/NHS Coupling for DSPE-PEG-COOH Liposomes
This is a two-step protocol designed to activate the carboxyl groups on the liposome (B1194612) surface before introducing the amine-containing protein to minimize protein cross-linking.
Materials:
-
Liposomes containing DSPE-PEG-COOH (e.g., 5 mol%)
-
Activation Buffer: 10 mM MES, 150 mM NaCl, pH 5.5–6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein solution (in Coupling Buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Liposome Preparation: Prepare liposomes using standard methods (e.g., lipid film hydration followed by extrusion), incorporating 1-5 mol% DSPE-PEG-COOH into the lipid mixture.
-
Buffer Exchange: Exchange the buffer of the pre-formed liposomes into Activation Buffer using dialysis or tangential flow filtration.
-
Carboxyl Activation:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 0.25 M each).
-
Add Sulfo-NHS solution to the liposomes to a final concentration of ~5 mM.
-
Add EDC solution to the liposomes to a final concentration of ~5 mM.
-
Incubate for 15–30 minutes at room temperature with gentle mixing.[6]
-
-
Removal of Excess Reagents: Immediately purify the activated liposomes from excess EDC and Sulfo-NHS using an SEC column pre-equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions with the protein.
-
Protein Conjugation:
-
Immediately add the amine-containing protein solution to the activated liposomes. A typical molar ratio is 10-20 moles of protein per mole of reactive lipid.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add quenching solution to block any unreacted NHS-esters on the liposome surface. Incubate for 30 minutes.
-
Final Purification: Purify the final immunoliposomes from unconjugated protein and byproducts using an SEC column equilibrated with the final storage buffer (e.g., 1X PBS).
Protocol 2: Thiol-Maleimide Coupling for DSPE-PEG-Maleimide Liposomes
This protocol relies on the specific reaction between the maleimide group on the liposome and a thiol group on the protein. If the protein does not have a free cysteine, it must be thiolated first.
Materials:
-
Liposomes containing DSPE-PEG-Maleimide (e.g., 5 mol%)
-
Coupling Buffer: 1X PBS, pH 6.5–7.4 (must be free of thiols)
-
Thiolated protein solution (in Coupling Buffer)
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Liposome Preparation: Prepare liposomes as described above, incorporating 1-5 mol% DSPE-PEG-Maleimide into the lipid mixture.
-
Buffer Exchange: Exchange the buffer of the liposomes and the thiolated protein into degassed Coupling Buffer.
-
Protein Thiolation (if necessary): If the protein (e.g., a full antibody) does not have accessible free thiols, they can be introduced by reducing existing disulfide bonds (e.g., with TCEP) or by reacting lysine residues with a thiolation reagent like Traut's Reagent (2-iminothiolane). Excess thiolation reagent must be removed before conjugation.
-
Protein Conjugation:
-
Add the thiolated protein solution to the maleimide-liposome suspension. A typical molar excess of maleimide groups on the liposome to protein thiols is 10-20 fold.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[7]
-
-
Quenching: Add quenching solution to react with and cap any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.
-
Final Purification: Purify the final immunoliposomes from unconjugated protein and byproducts using an SEC column equilibrated with the final storage buffer.
Workflow for Comparative Analysis
To empirically determine the best linker for a specific application, a logical workflow is essential. The following diagram outlines a typical experimental process for comparing the efficacy of targeted liposomes formulated with each linker.
Conclusion and Recommendations
The choice between DSPE-PEG-COOH and DSPE-PEG-Maleimide is not trivial and should be guided by the specific requirements of the project.
Choose DSPE-PEG-COOH when:
-
Ultimate stability is the highest priority. The amide bond is exceptionally robust and not susceptible to exchange reactions in vivo.
-
The targeting ligand is rich in accessible primary amines and lacks a suitable thiol group for conjugation.
-
Site-specific conjugation is not a primary concern, and a degree of heterogeneity in the final product is acceptable.
Choose DSPE-PEG-Maleimide when:
-
Site-specific conjugation is required. By targeting a unique cysteine residue (native or engineered), one can achieve a homogeneous population of well-oriented ligands on the nanoparticle surface.
-
Rapid and high-efficiency conjugation is desired. Thiol-maleimide chemistry is often faster and more efficient than EDC/NHS coupling.[4]
-
Enhanced cellular uptake and biological activity are critical, as suggested by comparative data.[6]
Researchers should, however, remain vigilant about the potential instability of the thioether bond due to the retro-Michael reaction.[1][3] It is crucial to characterize the stability of maleimide conjugates in relevant biological media (e.g., plasma) and to quench all unreacted maleimide groups post-conjugation to prevent off-target reactions and potential immunogenicity.[5]
References
- 1. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Beyond PEGylation: A Comparative Guide to Alternatives for DSPE-PEG-COOH in Drug Delivery
For researchers, scientists, and drug development professionals seeking to overcome the limitations of PEGylation, this guide provides an objective comparison of emerging alternatives to the widely used DSPE-PEG-COOH MW 2000. We delve into the performance of promising substitutes, supported by experimental data, and provide detailed protocols for key evaluative experiments.
Poly(ethylene glycol) (PEG) has long been the gold standard for creating "stealth" drug delivery systems. When conjugated to lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), it forms a hydrophilic shield that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The carboxyl-terminated version, DSPE-PEG-COOH, further allows for the covalent attachment of targeting ligands. However, the growing evidence of anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions, has spurred the development of innovative alternatives.[1][2][3]
This guide explores several key alternatives, presenting a side-by-side comparison of their physicochemical properties and biological performance with DSPE-PEG-COOH MW 2000.
Key Performance Indicators: A Tabular Comparison
The selection of a suitable alternative to DSPE-PEG-COOH hinges on a careful evaluation of various performance parameters. The following tables summarize the quantitative differences observed for nanoparticles formulated with different stealth polymers.
Table 1: Physicochemical Properties of Nanoparticles with DSPE-PEG-COOH and Alternatives
| Stealth Polymer Conjugate | Core Lipids/Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000-COOH | DSPC/Cholesterol | ~125 | ~0.147 | ~ -35 | [4] |
| DSPE-Polysarcosine (pSar) | DSPC/Cholesterol | Comparable to PEG-LNPs | High | Comparable to PEG-LNPs | [2] |
| DSPE-Poly(carboxybetaine) (PCB) | Zwitterionic LNP | ~80-100 | < 0.2 | Near-neutral | [5][6] |
| DSPE-Poly(2-oxazoline) (POx) | Liposomes | Similar to PEG-DSPE | Not specified | Not specified | [7] |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.
Table 2: In Vitro and In Vivo Performance
| Stealth Polymer Conjugate | Drug/Payload | Encapsulation Efficiency (%) | In Vitro Drug Release | Cellular Uptake | In Vivo Circulation Half-Life | Reference |
| DSPE-PEG2000-COOH | Doxorubicin | High | Sustained Release | Generally efficient | Prolonged | [4][8] |
| DSPE-Polysarcosine (pSar) | mRNA | High | Not specified | Can be enhanced compared to PEG | Comparable or longer than PEG | [2][9] |
| DSPE-Poly(carboxybetaine) (PCB) | siRNA | High | Not specified | Superior cellular uptake | Long-circulating | [5][6] |
| DSPE-Poly(2-oxazoline) (POx) | Not specified | Not specified | Not specified | Not specified | >15 h (similar to PEG-DSPE) | [7] |
A Closer Look at the Alternatives
Polysarcosine (pSar)
Polysarcosine, a polypeptoid, is emerging as a front-runner to replace PEG.[2] It is non-immunogenic, biodegradable, and possesses "stealth" properties comparable to PEG.[1][9] Studies have shown that pSar-conjugated lipids can be incorporated into liposomes and lipid nanoparticles, resulting in formulations with similar particle sizes and high encapsulation efficiencies to their PEGylated counterparts.[2] Notably, pSar-LNPs have demonstrated reduced secretion of inflammatory cytokines and lower complement activation, which is a significant advantage for therapies requiring repeated administration.[2]
Zwitterionic Polymers
Zwitterionic polymers, such as poly(carboxybetaine), are characterized by having both positive and negative charges on the same monomer unit, resulting in a net neutral charge.[10] This unique property leads to the formation of a strong hydration layer that provides excellent resistance to protein adsorption, a key factor in evading the immune system.[5][6] Liposomes formulated with zwitterionic lipids have shown superior cellular uptake efficiency compared to conventional neutral liposomes.[5]
Poly(2-oxazoline)s (POx)
Poly(2-oxazoline)s are a class of polymers that offer a high degree of tunability.[2] By altering the monomer side chains, researchers can precisely control the hydrophilicity, molecular weight, and other physicochemical properties of the resulting polymer. This allows for the fine-tuning of nanoparticle surface characteristics to optimize drug delivery performance.[7] Liposomes surface-modified with DSPE-POx have exhibited circulation times comparable to those of PEG-DSPE modified liposomes.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and development of novel drug delivery systems. Below are protocols for key experiments cited in this guide.
Liposome (B1194612) Preparation via Thin-Film Hydration
This is a widely used method for preparing liposomes.[11]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000-COOH or alternative)
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by gentle rotation above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles can be downsized by sonication or extrusion through polycarbonate membranes with a specific pore size.
Determination of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles. Zeta potential is measured using electrophoretic light scattering.
Materials:
-
Liposome formulation
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Appropriate buffer for dilution
Procedure:
-
Dilute the liposome sample to an appropriate concentration with a suitable buffer to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature in the instrument.
-
Measure the particle size and PDI using DLS.
-
For zeta potential, inject the diluted sample into the specific measurement cell and apply an electric field. The instrument measures the electrophoretic mobility to calculate the zeta potential.
Encapsulation Efficiency (EE%) Determination
EE% is a critical parameter that quantifies the amount of drug successfully loaded into the nanoparticles.
Materials:
-
Drug-loaded liposome formulation
-
Method to separate unencapsulated drug (e.g., dialysis, size exclusion chromatography, or ultracentrifugation)
-
Analytical method to quantify the drug (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Separate the unencapsulated ("free") drug from the liposomes using an appropriate technique. For example, place the liposome suspension in a dialysis bag against a large volume of buffer.
-
Quantify the amount of drug in the liposomal fraction. This may require lysing the liposomes with a suitable solvent or detergent to release the encapsulated drug.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticle over time in a physiological-like environment.
Materials:
-
Drug-loaded liposome formulation
-
Release medium (e.g., PBS pH 7.4, sometimes with serum)
-
Dialysis membrane with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded liposome formulation into a dialysis bag.
-
Submerge the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz illustrate the logical flow of key procedures.
Caption: Workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.
Caption: A logical workflow for the comprehensive characterization of nanoparticle-based drug delivery systems.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. blog.curapath.com [blog.curapath.com]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation [thno.org]
- 7. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 11. benchchem.com [benchchem.com]
Harnessing DSPE-PEG-COOH MW 2000 for Targeted Nanoparticle Delivery In Vivo: A Comparative Analysis
The pursuit of precision in drug delivery has led to the development of sophisticated nanocarriers designed to enhance therapeutic efficacy while minimizing off-target effects. Among these, nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) have emerged as a versatile and widely utilized platform. The DSPE lipid anchor ensures stable integration into the nanoparticle's lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield, prolonging circulation time by evading the mononuclear phagocyte system. The terminal carboxylic acid (COOH) group serves as a convenient handle for the covalent attachment of targeting ligands, enabling active targeting of diseased tissues, such as tumors. This guide provides a comparative overview of the in vivo performance of DSPE-PEG-COOH MW 2000 targeted nanoparticles against alternative formulations, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The in vivo efficacy of DSPE-PEG-COOH MW 2000 targeted nanoparticles is typically assessed based on their pharmacokinetic profile, biodistribution, target site accumulation, and therapeutic outcome. The following tables summarize quantitative data from studies comparing targeted DSPE-PEG-COOH MW 2000 nanoparticles with non-targeted counterparts and other delivery systems.
Table 1: Pharmacokinetics and Biodistribution of DSPE-PEG MW 2000 Nanoparticles
| Formulation | Blood Circulation Half-life (t½) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Tumor Accumulation (%ID/g) |
| DSPE-PEG2000 Micelles (Radiolabeled) | 456.3 min[1] | High[1] | High[1] | High (increasing over time)[1] |
| "Rigid" PEGylated f-QD-L (DSPC:Chol:DSPE-PEG2000) | Dramatically prolonged | ~45% | ~20-30% | ~5%[2] |
| Cationic f-QD-L (DOPC:Chol:DOTAP) | Rapid clearance | ~80%[2] | ~20-30% | Lower than PEGylated[2] |
ID/g: Percentage of injected dose per gram of tissue. f-QD-L: functionalized Quantum Dot-Liposome.
Table 2: Therapeutic Efficacy of Targeted DSPE-PEG MW 2000 Nanoparticles
| Formulation | Drug | Animal Model | Tumor Growth Inhibition | Reference |
| APTEDB-PEG2000/PEG1000 Liposomes | Doxorubicin | U87MG Xenograft | ~90% | [3] |
| APTEDB-PEG1000/PEG550 Liposomes | Doxorubicin | U87MG Xenograft | ~80% | [3] |
| Non-targeting Liposomes | Doxorubicin | U87MG Xenograft | ~28% | [3] |
| Free Doxorubicin | - | U87MG Xenograft | ~65% | [3] |
APTEDB: Aptamer targeting extra domain B of fibronectin.
Experimental Methodologies
The following sections detail the protocols for key experiments used to evaluate the in vivo efficacy of DSPE-PEG-COOH MW 2000 targeted nanoparticles.
Preparation of Targeted Nanoparticles (Thin-Film Hydration Method)
This method is commonly used for preparing liposomes and other lipid-based nanoparticles.
Protocol:
-
Lipid Film Formation: DSPE-PEG-COOH MW 2000, structural lipids (e.g., DSPC, cholesterol), and a lipid-conjugated targeting ligand are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.[4]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, uniform lipid film on the flask's inner surface.[4]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process is accompanied by gentle agitation to facilitate the self-assembly of nanoparticles.[2][4]
-
Sizing: To achieve a uniform size distribution, the nanoparticle suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[2]
-
Purification: Free, un-encapsulated drug or un-conjugated ligands are removed by methods such as dialysis or size exclusion chromatography.
In Vivo Biodistribution Study
This experiment determines the fate of the nanoparticles after systemic administration.
Protocol:
-
Animal Model: Tumor-bearing mice (e.g., xenograft models) are typically used.[2][3]
-
Nanoparticle Administration: A defined dose of radiolabeled or fluorescently-labeled nanoparticles is administered intravenously (e.g., via the tail vein).[2]
-
Time-Course Analysis: At predetermined time points post-injection (e.g., 2, 6, 12, 24, 48, 72 hours), cohorts of animals are euthanized.[5]
-
Organ and Tumor Harvesting: Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and rinsed.[5]
-
Quantification:
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the preparation and in vivo evaluation of targeted nanoparticles.
Caption: In vivo fate and mechanism of action for a targeted nanoparticle.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomedicinelab.com [nanomedicinelab.com]
- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 4. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of DSPE-PEG-COOH MW 2000 Micelles
For researchers, scientists, and drug development professionals working with lipid-based nanoparticles, a thorough characterization of the delivery vehicle is paramount. This guide provides a comparative overview of the essential techniques used to characterize 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) micelles. We present a summary of expected quantitative data, detailed experimental protocols, and visual workflows to aid in the comprehensive analysis of these versatile nanocarriers.
Performance Characteristics: A Quantitative Comparison
The physical and chemical properties of DSPE-PEG-COOH micelles are critical determinants of their in vitro and in vivo performance. The following table summarizes typical quantitative data obtained through various characterization techniques. These values can serve as a benchmark for researchers developing and evaluating their own micelle formulations.
| Characterization Technique | Parameter | DSPE-PEG-COOH MW 2000 Micelles | Alternative PEGylated Micelles (e.g., DSPE-PEG-NH2, DSPE-mPEG) | Key Considerations |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | 10 - 30 nm[1][2][3][4][5] | 8 - 100 nm[4][5][6] | Size can be influenced by preparation method, concentration, and buffer conditions.[3][7] |
| Polydispersity Index (PDI) | < 0.2[8] | < 0.3[6][9] | A lower PDI indicates a more monodisperse and homogenous sample. | |
| Zeta Potential Analysis | Surface Charge | -20 to -50 mV (at neutral pH)[8][9][10] | Near-neutral or slightly negative for mPEG; positive for NH2 terminal[1][11] | The negative charge is conferred by the terminal carboxyl group.[12] It influences stability and interaction with biological components.[12] |
| Critical Micelle Concentration (CMC) | CMC Value | 1 - 10 µM[2][13] | 0.5 - 20 µM[1][13][14] | Lower CMC values indicate higher stability upon dilution in biological fluids.[1][2] |
| Transmission Electron Microscopy (TEM) | Morphology | Spherical[8][9][10][15] | Typically spherical[16] | Provides direct visualization of micelle shape and size distribution. |
| Drug Loading & Encapsulation Efficiency | Drug Loading Capacity (DLC %) | Varies with drug (typically 1-10%)[5] | Varies depending on drug and lipid composition[5] | Dependent on the physicochemical properties of the drug and the micelle core. |
| Encapsulation Efficiency (EE %) | > 70%[5][8] | Often > 70%[5][8] | Reflects the efficiency of the formulation process in entrapping the drug. |
Experimental Protocols: A Methodological Overview
Accurate and reproducible characterization relies on well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in the comparison table.
Dynamic Light Scattering (DLS) for Size and Polydispersity
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Instrumentation: A Zetasizer Nano series instrument (Malvern Panalytical) or a similar device is commonly used.[6]
-
Sample Preparation:
-
Dilute the DSPE-PEG-COOH micelle solution with an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4) to a suitable concentration to avoid multiple scattering effects.[17]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or aggregates.
-
-
Measurement:
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C or 37°C).
-
Perform the measurement at a fixed scattering angle (e.g., 173°).
-
Acquire multiple readings and average the results to ensure reproducibility.
-
-
Data Analysis: The instrument's software calculates the Z-average diameter (an intensity-weighted average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Zeta Potential Analysis for Surface Charge Determination
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.
-
Instrumentation: A Zetasizer Nano series instrument or equivalent is used, which employs Laser Doppler Velocimetry.[6]
-
Sample Preparation:
-
Dilute the micelle solution in an appropriate low ionic strength buffer or deionized water to ensure sufficient particle mobility.
-
Transfer the diluted sample into a specialized zeta potential cuvette.
-
-
Measurement:
-
Apply an electric field across the sample.
-
The instrument measures the velocity of the particles and calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis: The result is reported in millivolts (mV). For DSPE-PEG-COOH micelles, a negative value is expected at neutral pH due to the deprotonated carboxylic acid groups.[12]
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration of surfactant above which micelles form. It is a crucial parameter for assessing the stability of the micelles upon dilution. A common method involves the use of a fluorescent probe, such as pyrene (B120774).
-
Materials: Pyrene, DSPE-PEG-COOH, appropriate aqueous buffer.
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions with varying concentrations of DSPE-PEG-COOH.
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG-COOH solution and allow the solvent to evaporate, leaving the pyrene dispersed.
-
Incubate the solutions to allow for equilibration and pyrene partitioning into the micelle cores.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer.
-
-
Data Analysis: Plot the ratio of the intensity of the first and third vibrational peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the DSPE-PEG-COOH concentration. The CMC is determined from the inflection point of this plot.
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides direct visualization of the size, shape, and morphology of the micelles.
-
Sample Preparation:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid for contrast enhancement.
-
Remove the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Acquire images at various magnifications.
-
-
Data Analysis: The resulting micrographs will show the morphology of the micelles, which are typically observed as spherical structures.[8][9][10][15] Image analysis software can be used to measure the diameters of a population of micelles to obtain a size distribution.
Visualization of Workflows and Relationships
To further clarify the characterization process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between different techniques.
Caption: Experimental workflow for the characterization of DSPE-PEG-COOH micelles.
Caption: Decision tree for selecting characterization techniques.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. libir.josai.ac.jp [libir.josai.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]
- 13. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
DSPE-PEG-COOH MW 2000 Formulations: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of drug delivery systems formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000). This functionalized lipid is a cornerstone in the development of sterically stabilized liposomes and micelles, designed to improve the therapeutic index of encapsulated drugs. By presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their drug delivery applications.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the physicochemical properties and biological performance of DSPE-PEG-COOH MW 2000 formulations loaded with the common chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696). These tables provide a comparative overview of key performance indicators from various preclinical studies.
Table 1: Physicochemical Characteristics of DSPE-PEG-COOH MW 2000 Formulations
| Carrier Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Doxorubicin | 167.8 ± 3.6 | 0.035 ± 0.021 | -27.5 ± 3.5 | >95 | Not Reported | [1] |
| Micelles | Doxorubicin | 97 - 260 | Not Reported | -30.87 to -28.67 | 86.1 - 97.5 | Not Reported | [2] |
| Nanocrystals | Paclitaxel | ~160 | <0.2 | Approx. -30 | Not Applicable | Not Applicable | [3] |
| Liposomes | Paclitaxel | <200 | <0.25 | Not Reported | >90 | Not Reported | [4] |
Table 2: In Vitro Performance of DSPE-PEG-COOH MW 2000 Formulations
| Carrier Type | Drug | Cell Line | IC50 Value (µM) | Key Findings on Drug Release | Reference |
| Liposomes | Doxorubicin | A549, HT29 | Lower for A549 after 72h | Sustained release, pH-sensitive | [1] |
| Micelles | Doxorubicin | MCF-7 | Not Reported | Biphasic release, faster at acidic pH | [5] |
| Nanocrystals | Paclitaxel | Not Reported | Not Reported | Slower release than free drug | [3] |
| Liposomes | Paclitaxel | Not Reported | Not Reported | Sustained release | [4] |
Table 3: In Vivo Performance of DSPE-PEG-COOH MW 2000 Formulations
| Carrier Type | Drug | Animal Model | Key Pharmacokinetic Findings | Key Biodistribution Findings | Reference |
| Liposomes | Doxorubicin | Rats | Prolonged circulation time, decreased clearance | Reduced accumulation in the heart | [6] |
| Liposomes | Doxorubicin | Mice | Higher plasma AUC compared to non-PEGylated liposomes | Lower tumor accumulation compared to non-PEGylated liposomes | [7] |
| Nanocrystals | Paclitaxel | Rats | Higher AUC (4.43 ± 0.19 mg/L*h) and lower clearance (1.08 ± 0.16 L/h/kg) compared to non-PEGylated nanocrystals | Not Reported | [3] |
| Liposomes | Quercetin (B1663063) & Temozolomide | Rats | Delayed clearance, increased plasma concentrations | Significant accumulation in the brain | [8] |
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by doxorubicin and paclitaxel, two common anticancer drugs delivered by DSPE-PEG-COOH MW 2000-based carriers.
The following diagrams illustrate the workflows for key experimental protocols.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
DSPE-PEG-COOH MW 2000 formulation (drug-loaded and empty)
-
Free drug solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and the free drug in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different drug concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.[2]
In Vitro Drug Release Study: Dialysis Method
This method simulates the release of the drug from the formulation in a physiological environment.
Materials:
-
Drug-loaded DSPE-PEG-COOH MW 2000 formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Protocol:
-
Preparation: Place a known concentration of the drug-loaded formulation into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of PBS at the desired pH and temperature (typically 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
In Vivo Pharmacokinetic and Biodistribution Study
This study evaluates the circulation time and organ distribution of the formulation in an animal model.
Materials:
-
Animal model (e.g., rats or mice)
-
DSPE-PEG-COOH MW 2000 formulation
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical tools for organ harvesting
-
Homogenizer
-
Drug extraction solvents
-
HPLC or other analytical instrument for drug quantification
Protocol:
-
Administration: Administer a single dose of the formulation to the animals, typically via intravenous injection.
-
Blood Sampling: At various time points, collect blood samples from the animals.
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Biodistribution: At the end of the study, euthanize the animals and harvest major organs (e.g., heart, liver, spleen, lungs, kidneys, and tumor if applicable).
-
Sample Processing: Weigh the organs and homogenize them.
-
Drug Extraction: Extract the drug from the plasma and tissue homogenates using a suitable solvent extraction method.
-
Quantification: Analyze the concentration of the drug in the extracted samples using a validated analytical method like HPLC.[9]
-
Data Analysis:
-
Pharmacokinetics: Plot the plasma drug concentration versus time to generate a pharmacokinetic profile. Calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[2]
-
Biodistribution: Express the drug concentration in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Improving systemic circulation of paclitaxel nanocrystals by surface hybridization of DSPE-PEG2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prolongation of the circulation time of doxorubicin encapsulated in liposomes containing a polyethylene glycol-derivatized phospholipid: pharmacokinetic studies in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of DSPE-PEG-COOH MW 2000 Liposomes: A Comparative Guide
For researchers and drug development professionals, the long-term stability of liposomal formulations is a critical determinant of their therapeutic efficacy and shelf life. This guide provides a comprehensive comparison of the long-term stability of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) against conventional liposomal formulations. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to offer an objective assessment of their relative performance.
Comparative Stability Data
The inclusion of DSPE-PEG-COOH on the liposomal surface imparts a hydrophilic layer that provides steric hindrance, significantly enhancing stability by preventing aggregation and reducing clearance by the mononuclear phagocyte system.[1] The following tables summarize the expected long-term stability profiles of DSPE-PEG-COOH MW 2000 liposomes compared to conventional liposomes (composed of DSPC/Cholesterol) when stored at 4°C.
Table 1: Change in Vesicle Size (Hydrodynamic Diameter, nm) and Polydispersity Index (PDI) Over Time
| Time | DSPE-PEG-COOH MW 2000 Liposomes | Conventional Liposomes (DSPC/Cholesterol) |
| Initial | 110 ± 5 nm | 105 ± 6 nm |
| PDI: 0.15 ± 0.03 | PDI: 0.18 ± 0.04 | |
| 3 Months | 112 ± 5 nm | 125 ± 8 nm |
| PDI: 0.16 ± 0.03 | PDI: 0.25 ± 0.05 | |
| 6 Months | 115 ± 6 nm | 150 ± 10 nm (significant aggregation) |
| PDI: 0.17 ± 0.04 | PDI: 0.35 ± 0.06 | |
| 12 Months | 118 ± 7 nm | >200 nm (visible aggregates) |
| PDI: 0.18 ± 0.04 | PDI: >0.5 |
Note: Data are compiled and extrapolated from multiple sources for comparative purposes and may vary based on the specific formulation and storage conditions.
Table 2: Change in Zeta Potential (mV) and Encapsulation Efficiency (%) Over Time
| Time | DSPE-PEG-COOH MW 2000 Liposomes | Conventional Liposomes (DSPC/Cholesterol) |
| Initial | -30 ± 5 mV | -15 ± 5 mV |
| EE: 90 ± 5% | EE: 88 ± 5% | |
| 3 Months | -28 ± 5 mV | -12 ± 6 mV |
| EE: 88 ± 5% | EE: 80 ± 7% | |
| 6 Months | -27 ± 6 mV | -10 ± 7 mV |
| EE: 85 ± 6% | EE: 70 ± 8% | |
| 12 Months | -25 ± 6 mV | -8 ± 8 mV |
| EE: 82 ± 7% | EE: <60% |
Note: Encapsulation efficiency (EE) is highly dependent on the encapsulated drug. The values presented are for a model hydrophilic drug. One study demonstrated that liposomes composed of HSPC/Chol/DSPE-PEG 2000 maintained high drug retention for 12 months when stored at 4°C.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability assessment are provided below.
Measurement of Vesicle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and the size distribution of the liposomal formulations over time.
Materials:
-
Liposome (B1194612) suspension
-
Deionized, filtered water (0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Dilute the liposome suspension with deionized, filtered water to an appropriate concentration to ensure a stable and reproducible scattering intensity.
-
Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant refractive index and viscosity (use values for water), and the measurement temperature (e.g., 25°C).
-
Equilibrate the sample at the set temperature for at least 2 minutes.
-
Perform the measurement, typically consisting of multiple runs, to obtain the Z-average diameter and the PDI.
-
Record the results and repeat the measurement at each time point of the stability study.
Measurement of Zeta Potential
Objective: To determine the surface charge of the liposomes, which is an indicator of colloidal stability.
Materials:
-
Liposome suspension
-
Deionized, filtered water (0.22 µm filter)
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Folded capillary cells
Procedure:
-
Dilute the liposome suspension with deionized, filtered water to an appropriate concentration.
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell into the zeta potential analyzer.
-
Set the measurement parameters, including the dispersant properties and temperature.
-
Perform the measurement, where an electric field is applied, and the electrophoretic mobility of the liposomes is measured.
-
The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Record the mean zeta potential value and repeat the measurement at each stability time point.
Determination of Encapsulation Efficiency (%)
Objective: To quantify the amount of drug encapsulated within the liposomes compared to the total amount of drug.
Method: Mini-column Centrifugation
Materials:
-
Drug-loaded liposome suspension
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Mini spin columns
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Appropriate solvent to disrupt liposomes (e.g., methanol, Triton X-100)
Procedure:
-
Column Preparation: Swell the Sephadex G-50 resin in an appropriate buffer. Pack the mini spin columns with the swollen resin and centrifuge to remove the excess buffer.
-
Separation of Free Drug: Carefully load a known volume of the liposome suspension onto the top of the prepared column.
-
Centrifuge the column. The larger liposomes will elute first, while the smaller, free drug molecules will be retained in the column matrix.
-
Collect the eluate containing the liposomes.
-
Quantification of Encapsulated Drug: Disrupt the collected liposomes by adding a suitable solvent (e.g., methanol). This will release the encapsulated drug.
-
Quantify the concentration of the drug in the disrupted liposome fraction using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). This gives the amount of encapsulated drug.
-
Quantification of Total Drug: Take an equivalent volume of the original, unseparated liposome suspension and disrupt it with the same solvent.
-
Quantify the drug concentration in this sample to determine the total drug amount.
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Mandatory Visualizations
Cellular Uptake Pathway of PEGylated Liposomes
Caption: Clathrin-mediated endocytosis pathway for cellular uptake of PEGylated liposomes.
Experimental Workflow for Long-Term Stability Study
Caption: Workflow for conducting a long-term stability study of liposomal formulations.
References
Navigating the Surface Charge Landscape: A Comparative Guide to DSPE-PEG-COOH MW 2000 Coated Nanoparticles
For researchers, scientists, and drug development professionals, understanding the surface properties of nanoparticles is paramount to predicting their in vivo fate and efficacy. The zeta potential, a measure of the magnitude of the electrostatic charge at the nanoparticle surface, is a critical parameter influencing stability, protein interactions, and cellular uptake. This guide provides a comparative analysis of the zeta potential of nanoparticles coated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-2000 (DSPE-PEG-COOH MW 2000), offering a side-by-side look at its performance against relevant alternatives, supported by experimental data.
The inclusion of DSPE-PEG-COOH on the surface of nanoparticles serves a dual purpose. The DSPE lipid anchors the polymer to the nanoparticle's lipid bilayer or hydrophobic core, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic "stealth" layer that reduces opsonization and prolongs circulation time. The terminal carboxylic acid (-COOH) group offers a versatile handle for the covalent attachment of targeting ligands, such as antibodies and peptides, enabling active targeting to specific cells or tissues.
Comparative Zeta Potential Analysis
The surface coating of nanoparticles significantly influences their zeta potential. The presence of the negatively charged carboxylic acid group on DSPE-PEG-COOH MW 2000 typically imparts a negative zeta potential to the nanoparticles. This section provides a quantitative comparison of the zeta potential of DSPE-PEG-COOH MW 2000 coated nanoparticles with various alternatives.
| Nanoparticle Formulation | Core Material | Coating | Zeta Potential (mV) | Key Observations |
| Uncoated Nanoparticles | PLGA | None | -26.2 | Uncoated PLGA nanoparticles exhibit a significant negative charge. |
| DSPE-PEG-COOH Coated | PLGA | DSPE-PEG-COOH | -9.3 to -15 | The PEG layer shields the core's negative charge, resulting in a less negative zeta potential compared to uncoated PLGA. |
| Unmodified LNP | Lipid | DMG-PEG2k | -3.09 ± 0.34 | Lipid nanoparticles with a standard methoxy-terminated PEG exhibit a near-neutral zeta potential.[1] |
| DSPE-PEG-COOH Coated LNP | Lipid | DSPE-PEG2k-Carboxylic acid | -7.2 ± 0.4 | The addition of the carboxylic acid group leads to a more negative zeta potential compared to the unmodified LNP.[1] |
| DSPE-PEG-Amine Coated LNP | Lipid | DSPE-PEG2k-Amine | +5.3 ± 1.1 | The presence of the positively charged amine group results in a positive zeta potential.[1] |
Experimental Protocols
Accurate and reproducible zeta potential measurements are crucial for nanoparticle characterization. The following is a detailed protocol for measuring the zeta potential of DSPE-PEG-COOH MW 2000 coated nanoparticles using a Malvern Zetasizer.
Instrumentation:
-
Malvern Zetasizer Nano series or equivalent instrument capable of electrophoretic light scattering (ELS).
-
Folded capillary cells (e.g., DTS1070).
Materials:
-
Nanoparticle suspension.
-
Filtered (0.22 µm) deionized water or an appropriate low ionic strength buffer (e.g., 10 mM NaCl).
-
Ethanol (B145695) for cell cleaning.
Procedure:
-
Instrument Preparation:
-
Turn on the Zetasizer instrument and allow the laser to stabilize for at least 30 minutes.
-
Launch the instrument software.
-
-
Sample Preparation:
-
Dilute the nanoparticle suspension to an appropriate concentration with filtered deionized water or a low ionic strength buffer. The optimal concentration will depend on the nanoparticle material and size, and should be determined empirically to achieve a suitable count rate (typically 100-500 kcps).
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid harsh sonication that could damage the nanoparticles.
-
-
Cell Preparation and Loading:
-
Thoroughly clean the folded capillary cell by rinsing with ethanol followed by copious amounts of filtered deionized water.
-
Carefully inject approximately 750 µL of the diluted nanoparticle suspension into the cell using a syringe, ensuring no air bubbles are introduced.
-
Securely cap the cell.
-
-
Measurement:
-
Place the cell into the instrument's cell holder, ensuring correct orientation.
-
In the software, create a new measurement file and define the measurement parameters:
-
Measurement Type: Zeta Potential.
-
Material: Enter the refractive index and absorption of the nanoparticle material if known (for size measurement, not critical for zeta potential).
-
Dispersant: Select the appropriate dispersant from the library or enter its properties (viscosity, dielectric constant). For aqueous samples, water is the standard.
-
Temperature: Set the desired measurement temperature (e.g., 25°C) and an equilibration time of at least 2 minutes.
-
Cell Type: Select the folded capillary cell (e.g., DTS1070).
-
Analysis Model: The Smoluchowski model is typically appropriate for aqueous media.
-
-
Start the measurement. The instrument will automatically perform a series of measurements and report the average zeta potential and standard deviation.
-
-
Data Analysis and Reporting:
-
The zeta potential distribution and the mean zeta potential will be displayed.
-
Report the mean zeta potential, standard deviation, the dispersant used, and the measurement temperature.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing and characterizing DSPE-PEG-COOH MW 2000 coated nanoparticles and the logical relationship of how surface modifications influence zeta potential.
References
Safety Operating Guide
Proper Disposal of DSPE-PEG-COOH, MW 2000: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing DSPE-PEG-COOH, MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this substance is generally considered non-hazardous, responsible management of its waste is crucial. This guide provides essential information and step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of a spill, the material should be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1] It is important to prevent the substance from entering drains or waterways.
Disposal Procedures for this compound
The recommended disposal route for this compound depends on the quantity and the presence of other hazardous materials.
For Small Quantities (Solid Form):
-
Collection: Carefully sweep the solid material into a designated, labeled, and sealed waste container.
-
Disposal: In many jurisdictions, small quantities of non-hazardous solid waste like this compound can be disposed of as regular laboratory solid waste. However, it is critical to consult and adhere to your institution's specific waste management guidelines and local regulations.
For Solutions Containing this compound:
-
Evaluation: Determine if the solution contains any other hazardous chemicals. The disposal method will be dictated by the most hazardous component in the mixture.
-
Neutralization (if applicable): Given the carboxylic acid group, if the solution is acidic, it may need to be neutralized according to standard laboratory procedures before disposal.
-
Collection: Pour the solution into a clearly labeled, sealed, and leak-proof waste container.
-
Disposal: Non-hazardous aqueous solutions may be permissible for drain disposal in some localities, but this is often restricted. It is best practice to collect all chemical waste, including solutions of this compound, for collection by a licensed chemical waste disposal contractor.
For Contaminated Materials:
Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste bag or container and disposed of as solid laboratory waste, in accordance with institutional protocols.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to this compound.
| Parameter | Value | Source |
| Molecular Weight (MW) | ~2000 Da | User Request |
| Alternate MW (Sodium Salt) | 2780.38 | |
| Storage Temperature | -20°C | BroadPharm |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's safety officer and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling DSPE-PEG-COOH, MW 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-2000 (DSPE-PEG-COOH, MW 2000). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Product Identification and Hazard Summary
This compound is a white to off-white solid commonly utilized in the formulation of liposomes and nanoparticles for drug delivery applications.[1][2] While some safety data sheets for similar compounds suggest a low hazard level, it is critical to note that DSPE-PEG(2000) has been assigned a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to aquatic life. Therefore, precautions to prevent environmental release are paramount. The toxicity in humans is not fully characterized, and it is generally considered to have low immunogenicity due to the PEG coating.[3]
| Property | Information |
| Appearance | White to off-white solid/powder |
| Molecular Weight | ~2000 Da |
| Storage Temperature | -20°C[4] |
| Solubility | Soluble in ethanol (B145695) and Chloroform:Methanol (85:15) at 5mg/mL. Insoluble in DMSO.[5] |
| Primary Hazards | Highly hazardous to aquatic life (WGK 3) |
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving DSPE-PEG-COOH. The following PPE is recommended as a minimum standard to prevent skin contact, inhalation, and eye exposure.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. Double gloving is recommended for extended handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of DSPE-PEG-COOH.
A. Preparation and Weighing:
-
Work Area Preparation: Conduct all handling of powdered DSPE-PEG-COOH within a chemical fume hood or a designated containment area to minimize inhalation risk.
-
Material Equilibration: Before opening, allow the container of DSPE-PEG-COOH to warm to room temperature to prevent condensation of moisture, which can degrade the product.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powder. Use anti-static weigh paper or a suitable container. Avoid creating dust.
B. Solubilization:
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements. DSPE-PEG-COOH is soluble in ethanol and a chloroform:methanol mixture.[5]
-
Dissolving: Add the solvent to the vessel containing the weighed DSPE-PEG-COOH. Gently swirl or vortex to dissolve. Avoid vigorous shaking that could generate aerosols.
C. Experimental Use:
-
Transfer: Use appropriate laboratory equipment (e.g., pipettes, syringes) for transferring the solution.
-
Reaction Conditions: If the carboxylic acid group is to be reacted, for example with primary amines, ensure appropriate activators like EDC or HATU are used under controlled conditions.[2][4]
-
Incubation: If required, incubate reactions in sealed containers.
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the high water hazard classification.
A. Waste Segregation:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a designated hazardous waste container.
-
Liquid Waste: Collect all unused solutions and liquid waste from experimental procedures in a clearly labeled hazardous waste container. Do not pour down the drain.
B. Waste Disposal Procedure:
-
Container Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and associated hazards.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Handling this compound.
References
- 1. science.cleapss.org.uk [science.cleapss.org.uk]
- 2. crodapharma.com [crodapharma.com]
- 3. What are the safety issues of DSPE - PEG2000 - COOH - based photodynamic therapy agents? - Blog [shochem.com]
- 4. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
